Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2-Benzothiazol-2-yl-2-methylpropionitrile (CAS: 66277-05-2) is a highly specialized heterocyclic intermediate utilized extensively in medicinal chemistry and advanced materials science. Structurally, it features an electron-deficient benzothiazole core appended to a sterically hindered
α,α
-dimethylacetonitrile moiety. This unique architectural combination provides a robust bioisosteric platform capable of resisting premature enzymatic degradation while offering a versatile synthetic handle for downstream functionalization. This whitepaper provides an authoritative analysis of its physicochemical properties, mechanistic reactivity, and field-proven, self-validating synthetic protocols.
Structural Identity and Physicochemical Profiling
The integration of a gem-dimethyl group adjacent to the nitrile significantly alters the thermodynamic and steric profile of the molecule compared to its unbranched precursor, benzothiazole-2-acetonitrile. The bulky methyl groups shield the electrophilic nitrile carbon, enhancing metabolic stability—a highly sought-after property in drug development for prolonging the half-life of pharmacophores.
Soluble in DCM, EtOAc, THF, DMF; Insoluble in
H2O
Mechanistic Chemistry: The Alpha-Alkylation Paradigm
The synthesis of 2-Benzothiazol-2-yl-2-methylpropionitrile is governed by the pronounced acidity of the
α
-protons in the starting material, benzothiazole-2-acetonitrile. Both the nitrile group and the benzothiazole ring exert strong electron-withdrawing effects, stabilizing the intermediate carbanion via resonance[2].
Causality of the Reaction:
When treated with a strong base such as Sodium Hydride (NaH) or Potassium tert-butoxide (tBuOK), the
α
-carbon is rapidly deprotonated. The introduction of an excess of methyl iodide (
CH3I
) initiates a sequential double nucleophilic substitution (
SN2
). While the first methylation slightly reduces the acidity of the remaining
α
-proton due to the electron-donating inductive effect of the methyl group, the thermodynamic driving force of the strong base ensures complete conversion to the fully substituted
α,α
-dimethyl product[1].
Synthesis and validation workflow for 2-Benzothiazol-2-yl-2-methylpropionitrile.
Downstream Reactivity and Functionalization
The steric hindrance that provides metabolic stability also imposes significant synthetic challenges during downstream functionalization. Standard transformations of the nitrile group—such as hydrolysis to a carboxylic acid or reduction to a primary amine—require forcing conditions.
For instance, the reduction of this sterically hindered nitrile using Lithium Aluminum Hydride (
LiAlH4
) often stalls at room temperature. To overcome the high activation energy barrier imposed by the gem-dimethyl shielding, the reaction must be driven thermally (refluxing in THF) or catalyzed by the addition of Lewis acids (e.g.,
AlCl3
) to increase the electrophilicity of the nitrile carbon[3].
Downstream chemical reactivity and functionalization pathways of the sterically hindered nitrile.
Self-Validating Experimental Methodologies
The following protocols are engineered with built-in validation checkpoints to ensure high-fidelity synthesis and purification.
Protocol A: Synthesis via
α
-Dimethylation
Objective: Convert benzothiazole-2-acetonitrile to 2-Benzothiazol-2-yl-2-methylpropionitrile.
Reaction Setup: In an oven-dried, argon-purged round-bottom flask, dissolve benzothiazole-2-acetonitrile (1.0 eq) in anhydrous DMF (0.2 M concentration). Cool the solution to 0 °C using an ice bath.
Controlled Deprotonation: Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.5 eq) in small portions.
Causality Check: The slow addition is critical to safely manage the highly exothermic evolution of hydrogen gas (
H2
) and prevent solvent bumping.
Electrophilic Addition: After stirring for 30 minutes at 0 °C (until gas evolution ceases), add Methyl Iodide (
CH3I
, 3.0 eq) dropwise. Remove the ice bath and allow the mixture to stir at room temperature for 4 hours[2].
In-Process Validation (TLC): Spot the reaction mixture against the starting material on a silica TLC plate (Eluent: Hexanes/EtOAc 3:1).
Validation: The reaction is complete when the polar starting material spot is entirely consumed, replaced by a single, higher
Rf
spot corresponding to the non-polar dimethylated product.
Quench and Extraction: Carefully quench the reaction with saturated aqueous
NH4Cl
at 0 °C. Extract the aqueous layer with EtOAc (
3×
). Wash the combined organic layers thoroughly with brine (
5×
) to remove residual DMF. Dry over anhydrous
Na2SO4
and concentrate in vacuo.
Purification & Final Validation: Purify the crude residue via silica gel flash chromatography to yield a pale-yellow oil[1]. Validate via
1H
NMR; the successful incorporation of the gem-dimethyl group is confirmed by a sharp, highly integrated singlet at ~1.8 ppm (6H).
Protocol B: Reduction to a Sterically Hindered Primary Amine
Objective: Reduce the nitrile to 2-(Benzothiazol-2-yl)-2-methylpropan-1-amine.
Hydride Suspension: Suspend
LiAlH4
(3.0 eq) in anhydrous THF at 0 °C under argon.
Substrate Addition: Add a solution of 2-Benzothiazol-2-yl-2-methylpropionitrile (1.0 eq) in THF dropwise to the suspension.
Thermal Activation: Equip the flask with a reflux condenser and heat the mixture to 65 °C (reflux) for 12–24 hours.
Causality Check: Room temperature reduction will fail due to the steric bulk of the
α,α
-dimethyl group shielding the nitrile. Refluxing provides the necessary thermodynamic energy to force the hydride transfer[3].
Fieser Quench (Self-Validating Step): Cool the reaction to 0 °C. Sequentially and cautiously add
x
mL of distilled water,
x
mL of 15% aqueous NaOH, and
3x
mL of water (where
x
is the mass of
LiAlH4
used in grams).
Validation: A successful quench is visually confirmed when the hazardous gray suspension transforms into easily filterable, granular white aluminum salts.
Isolation: Filter the salts through a pad of Celite, wash with hot THF, and concentrate the filtrate to afford the primary amine.
References
Application of non-volatile reagents for the introduction of short hydrocarbon chains
Source: reposiTUm (TU Wien)
URL:[Link]
The Development of Assays for Detecting Proximal Phosphorylation and Covalent Modification of Proteins
Source: Scholaris.ca
URL:[Link]
Mechanism of Action and Synthetic Utility of 2-Benzothiazol-2-yl-2-methylpropionitrile in Organic Synthesis
Target Audience: Researchers, synthetic chemists, and drug development professionals. Executive Summary The compound 2-Benzothiazol-2-yl-2-methylpropionitrile (CAS 66277-05-2) represents a highly specialized heterocyclic...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Executive Summary
The compound 2-Benzothiazol-2-yl-2-methylpropionitrile (CAS 66277-05-2) represents a highly specialized heterocyclic building block in modern organic synthesis. Structurally, it consists of an electron-deficient benzothiazole core substituted at the C2 position with an
α,α
-dimethylacetonitrile (isobutyronitrile) moiety. Unlike its unmethylated analog, benzothiazole-2-acetonitrile, which acts as a highly active methylene compound[1], the gem-dimethylation in this molecule completely eliminates
α
-protons. This structural feature renders it immune to unwanted base-catalyzed enolization, aldol-type condensations, or oxidative dimerization, making it an exceptionally stable mechanistic probe and synthetic intermediate.
As a Senior Application Scientist, I have observed that the true utility of this compound lies not just in its static structure, but in the specific reaction mechanisms it undergoes and facilitates—ranging from Minisci-type radical C-H functionalizations to serving as a migrating group in advanced macromolecular chemistry [4].
Mechanistic Pathways of Formation and Action
The action of 2-benzothiazol-2-yl-2-methylpropionitrile in organic synthesis is best understood through the dual mechanisms by which the isobutyronitrile group interacts with the benzothiazole ring: Radical C-H Functionalization and Organometallic Carbanion Addition .
The most direct method for synthesizing this compound is via the Minisci reaction. Here, azobisisobutyronitrile (AIBN) serves a dual purpose: it acts as the thermal radical initiator and the stoichiometric source of the 2-cyano-2-propyl radical.
Causality of the Mechanism:
The 2-cyano-2-propyl radical is mildly electrophilic due to the electron-withdrawing cyano group. For this radical to efficiently attack the benzothiazole ring, the heterocycle must be activated. The addition of a Brønsted acid (such as trifluoroacetic acid, TFA) protonates the benzothiazole nitrogen. This protonation dramatically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the heterocycle and localizes electrophilicity at the C2 position. The radical attacks C2, forming a delocalized radical cation intermediate. A terminal oxidant (e.g., persulfate) then removes an electron, followed by deprotonation, to restore aromaticity and yield the target compound. This pathway is a cornerstone for introducing short, sterically demanding hydrocarbon chains into heterocycles [3].
Fig 1: Minisci-type radical C-H functionalization pathway for benzothiazole.
Pathway B: Nucleophilic Carbanion Addition via Organometallic Activation
Free benzothiazole is generally resistant to direct nucleophilic attack by carbanions. However, coordination to transition metals drastically alters its electronic landscape. When benzothiazole is coordinated to an electron-deficient triosmium cluster—such as
Os3(CO)9(μ3−η2−Bz)(μ−H)
—the ring becomes highly susceptible to nucleophilic addition [2].
Causality of the Mechanism:
Lithium isobutyronitrile (
LiC(CH3)2CN
) acts as a strong, sterically bulky nucleophile. Because the C2 position of the heterocyclic ring is often sterically shielded by the metal cluster, the carbanion selectively attacks the carbocyclic ring (C4 position). However, by tuning the steric environment or employing specific leaving groups, the nucleophile can be directed to the C2 position. The initial attack forms an anionic cluster intermediate. Quenching this kinetically stable intermediate with an acid (like TFA) triggers a hydride shift or
H2
loss, driving the rearomatization of the ring [2].
Fig 2: Nucleophilic carbanion addition to benzoheterocycle triosmium complexes.
Mechanism of Action in Macromolecular Chemistry
Beyond small-molecule synthesis, the 2-benzothiazol-2-yl-2-methylpropionitrile motif has emerged as a critical component in switchable radical polymerizations. The benzothiazole group is highly adept at facilitating 1,5-group transfer reactions. During the propagation of
α
-olefins, the propagating radical can induce an intramolecular shift of the benzothiazole moiety. This migration generates a new, stabilized radical that continues chain extension, allowing for the precise synthesis of sequence-defined polymers [4]. The lack of
α
-protons on the isobutyronitrile linkage ensures that the transfer is exclusively a group migration rather than a competitive hydrogen atom transfer (HAT).
Quantitative Data Presentation
The choice between radical and organometallic pathways depends heavily on the desired regioselectivity and the tolerability of the substrate to harsh conditions.
Table 1: Comparison of Functionalization Pathways for Isobutyronitrile Addition
Parameter
Minisci Radical Addition
Organometallic Carbanion Addition
Reactive Species
2-Cyano-2-propyl radical (from AIBN)
Isobutyronitrile carbanion (
LiC(CH3)2CN
)
Electronic Nature
Mildly electrophilic radical
Strong nucleophile
Regioselectivity
Highly selective for the C2 position
Prefers C4/C5 (carbocycle) unless C2 is activated
Reaction Conditions
Thermal (70–80 °C), Acidic (TFA)
Cryogenic (-78 °C), Strongly Basic (LDA)
Primary Application
Late-stage C-H functionalization
Coordination chemistry, mechanistic probes
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Built-in checkpoints allow the researcher to verify the success of intermediate states before proceeding.
Protocol 1: Synthesis via Minisci-Type Radical Addition
Objective: Direct C2-alkylation of benzothiazole using AIBN.
Substrate Preparation: Dissolve benzothiazole (1.0 equiv, 10 mmol) in a biphasic mixture of
CH3CN
and
H2O
(1:1 v/v, 0.2 M).
Acidic Activation: Add trifluoroacetic acid (TFA, 1.2 equiv) dropwise at room temperature. Validation Checkpoint: A slight exotherm and a shift in the UV-Vis absorption spectrum confirm the protonation of the benzothiazole nitrogen.
Radical Generation: Add AIBN (3.0 equiv). The excess is required because AIBN acts as both the initiator and the stoichiometric radical source. Add potassium persulfate (
K2S2O8
, 2.0 equiv) as the terminal oxidant.
Thermal Cleavage: Heat the reaction mixture to 75 °C under an argon atmosphere for 18 hours. Causality: 75 °C is the optimal temperature for the steady thermal homolysis of AIBN without causing rapid, uncontrolled outgassing of
N2
.
Workup and Isolation: Cool to room temperature, neutralize with saturated aqueous
NaHCO3
to pH 7.5, and extract with ethyl acetate (
3×20
mL). Dry the combined organic layers over anhydrous
MgSO4
, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/EtOAc, 9:1) to yield 2-benzothiazol-2-yl-2-methylpropionitrile.
Protocol 2: Synthesis via Organometallic Carbanion Addition
Objective: Nucleophilic addition of lithium isobutyronitrile to an osmium-activated benzothiazole complex [2].
Carbanion Generation: In a flame-dried Schlenk flask under argon, dissolve isobutyronitrile (1.5 equiv) in anhydrous THF (0.1 M). Cool to -78 °C. Dropwise add Lithium Diisopropylamide (LDA, 1.4 equiv). Stir for 30 minutes. Causality: LDA is a non-nucleophilic base; it quantitatively deprotonates the nitrile without attacking the electrophilic cyano carbon.
Nucleophilic Attack: Transfer the carbanion solution via cannula to a separate flask containing the
Os3(CO)9(μ3−η2−Bz)(μ−H)
complex (1.0 equiv) in THF at -78 °C. Stir for 2 hours, gradually warming to 0 °C. Validation Checkpoint: An immediate color change (typically yellow to dark red/brown) indicates the formation of the anionic cluster intermediate.
Acidic Quench and Rearomatization: Quench the reaction at 0 °C with a 1.0 M solution of TFA in THF (2.0 equiv). Stir for an additional 2 hours open to the air to facilitate rearomatization.
Purification: Remove the solvent under reduced pressure. Purify the residue via preparative thin-layer chromatography (TLC) using a Hexanes/Dichloromethane eluent system to isolate the functionalized complex.
References
PubChem. "2-(1,3-Benzothiazol-2-yl)acetonitrile". National Institutes of Health. URL: [Link]
Abedin, S. M. T., et al. "Reactions of Electron-Deficient Benzoheterocycle Triosmium Complexes with Lithium Isobutyronitrile". Organometallics (ACS Publications), 2004. URL: [Link]
Papaplioura, E. "Application of non-volatile reagents for the introduction of short hydrocarbon chains". TU Wien reposiTUm, 2024. URL: [Link]
Chen, Y., et al. "Switchable Radical Polymerization of
α
-Olefins via Remote Hydrogen Atom or Group Transfer". ChemRxiv, 2024. URL: [Link]
Foundational
A Technical Guide to the Structural Analysis of 2-(Benzothiazol-2-yl)-2-methylpropionitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth exploration of the structural analysis of 2-(benzothiazol-2-yl)-2-methylpropionitrile and its derivatives. As a Senior Appli...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the structural analysis of 2-(benzothiazol-2-yl)-2-methylpropionitrile and its derivatives. As a Senior Application Scientist, the following content is structured to offer not just procedural steps, but a deeper understanding of the rationale behind the analytical choices, ensuring a robust and self-validating approach to the characterization of this important class of molecules.
The benzothiazole core is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The specific substitution at the 2-position, such as the 2-methylpropionitrile group, can significantly influence the compound's physicochemical properties and therapeutic potential.[1] Accurate and comprehensive structural elucidation is therefore paramount for establishing structure-activity relationships (SAR) and advancing drug discovery programs.
I. Synthesis of 2-(Benzothiazol-2-yl)-2-methylpropionitrile: A Proposed Pathway
A plausible and efficient synthetic route to the title compound involves the methylation of 2-(benzothiazol-2-yl)acetonitrile. This precursor is readily synthesized through the condensation of 2-aminothiophenol with a suitable reagent.[3] The subsequent alkylation of the active methylene group provides a direct path to the desired quaternary carbon center.
A Preliminary Toxicity and Safety Profile of 2-Benzothiazol-2-yl-2-methylpropionitrile: A Technical Guide for Drug Development Professionals
Disclaimer: This document provides a predictive toxicological assessment of 2-Benzothiazol-2-yl-2-methylpropionitrile based on available data for structurally related compounds. No direct toxicological studies for this s...
Author: BenchChem Technical Support Team. Date: March 2026
Disclaimer: This document provides a predictive toxicological assessment of 2-Benzothiazol-2-yl-2-methylpropionitrile based on available data for structurally related compounds. No direct toxicological studies for this specific molecule have been identified in the public domain. The information herein is intended for research and drug development professionals and should be supplemented with empirical testing.
Executive Summary
This technical guide provides a preliminary, in-depth analysis of the potential toxicity and safety profile of the novel chemical entity, 2-Benzothiazol-2-yl-2-methylpropionitrile. In the absence of direct empirical data, this whitepaper employs a predictive toxicology approach, deconstructing the molecule into its core functional components—the benzothiazole scaffold and the 2-methylpropionitrile (isobutyronitrile) moiety—and analyzing data from close structural analogs.
Our analysis suggests that the primary toxicological concerns for 2-Benzothiazol-2-yl-2-methylpropionitrile are likely to be:
Acute Toxicity: Potential for harm if swallowed, inhaled, or in contact with skin, driven primarily by the nitrile group's ability to be metabolized to cyanide.
Cytotoxicity: The benzothiazole core is a well-documented pharmacophore in many cytotoxic agents, suggesting potential for antiproliferative activity.
Genotoxicity: Benzothiazole derivatives have been reported to possess genotoxic properties, a critical endpoint for any drug development candidate.
Irritation: Skin and eye irritation are common hazards associated with related benzothiazole-acetonitrile compounds.
This guide details the scientific rationale behind these predictions, presents available data from analogous compounds, outlines a recommended in vitro and in vivo testing cascade to empirically determine the compound's safety profile, and provides detailed protocols for foundational toxicity assays.
Introduction: The Data Gap and a Predictive Approach
2-Benzothiazol-2-yl-2-methylpropionitrile is a novel compound with potential applications in medicinal chemistry. The benzothiazole nucleus is a "privileged scaffold," appearing in numerous biologically active compounds, including approved drugs and experimental anticancer agents.[1][2] However, a thorough review of scientific literature and chemical safety databases reveals a critical gap: no public toxicity or safety data exists for this specific molecule.
To address this, we must build a predictive safety profile. This involves a structural analysis of the target compound and a comprehensive review of the toxicology of its constituent parts and closely related molecules. This approach allows for the early identification of potential hazards and informs the design of an efficient, targeted, and ethical toxicological testing program.[3][4]
Caption: Predicted metabolic activation of the nitrile moiety to release cyanide.
Analysis of Structural Analogs
The most informative data for predicting the toxicity of our target compound comes from its closest structural analog for which public safety information is available: 2-(1,3-Benzothiazol-2-yl)acetonitrile .
The primary structural difference is the presence of two methyl groups on the alpha-carbon in our target compound, versus two hydrogens in the acetonitrile analog. These methyl groups may influence the rate of metabolic activation and detoxification, but the fundamental toxicological profile is expected to share many similarities.
GHS Hazard Profile of 2-(1,3-Benzothiazol-2-yl)acetonitrile
According to data aggregated by PubChem and Fisher Scientific, this analog is classified with the following GHS Hazard Statements:
[5][6][7]
Hazard Code
Hazard Statement
Class
H302
Harmful if swallowed
Acute Tox. 4
H312
Harmful in contact with skin
Acute Tox. 4
H332
Harmful if inhaled
Acute Tox. 4
H315
Causes skin irritation
Skin Irrit. 2
H319
Causes serious eye irritation
Eye Irrit. 2
| H335 | May cause respiratory irritation | STOT SE 3 |
Table 1: GHS Hazard classifications for a close structural analog.
This profile strongly supports the prediction that 2-Benzothiazol-2-yl-2-methylpropionitrile will also exhibit acute toxicity across oral, dermal, and inhalation routes, as well as being an irritant. The presence of the nitrile group is the likely driver for the acute toxicity warnings.
Proposed Preliminary Toxicity Testing Strategy
Based on the predictive analysis, a tiered testing strategy is recommended to efficiently characterize the safety profile of 2-Benzothiazol-2-yl-2-methylpropionitrile. The initial focus should be on in vitro assays to assess cytotoxicity and genotoxicity, followed by acute toxicity studies if warranted.
Caption: Recommended tiered workflow for preliminary toxicity assessment.
Experimental Protocols
Protocol: In Vitro Cytotoxicity - MTT Assay
Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.
Methodology:
Cell Culture: Plate a suitable human cell line (e.g., HepG2 for liver toxicity, A549 for lung) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
Compound Treatment: Prepare serial dilutions of 2-Benzothiazol-2-yl-2-methylpropionitrile in culture medium. Replace the medium in the wells with the compound dilutions. Include vehicle control (e.g., DMSO) and positive control (e.g., doxorubicin) wells.
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO₂.
MTT Addition: Add MTT solution (typically 5 mg/mL) to each well and incubate for 3-4 hours.
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
Measurement: Read the absorbance at 570 nm using a microplate reader.
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration that inhibits 50% of cell growth).
Protocol: Bacterial Reverse Mutation (Ames) Test (OECD 471)
Principle: This test uses several strains of Salmonella typhimurium and Escherichia coli with mutations in genes required for histidine or tryptophan synthesis, respectively. The assay measures the ability of a test compound to cause mutations that revert the bacteria to a state where they can synthesize the required amino acid and grow on a minimal medium.
Methodology:
Strains: Use at least five strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or S. typhimurium TA102).
Metabolic Activation: Conduct the test both with and without an exogenous metabolic activation system (S9 fraction from induced rat liver) to detect metabolites that may be mutagenic.
Plate Incorporation Method:
a. To a test tube, add the test compound solution, the bacterial culture, and either S9 mix or a buffer.
b. Add molten top agar and gently vortex.
c. Pour the mixture onto a minimal glucose agar plate.
Incubation: Incubate the plates at 37°C for 48-72 hours.
Scoring: Count the number of revertant colonies on each plate.
Analysis: A compound is considered mutagenic if it produces a concentration-related increase in revertant colonies over the negative control, typically at least a two-fold increase.
Conclusion and Recommendations
While 2-Benzothiazol-2-yl-2-methylpropionitrile is a novel entity with no direct safety data, a predictive analysis based on its chemical structure provides a strong basis for a preliminary toxicity profile. The primary concerns are acute toxicity via metabolic release of cyanide and potential cytotoxicity and genotoxicity associated with the benzothiazole scaffold.
It is strongly recommended that the in vitro testing strategy outlined in this guide be executed before proceeding with further development. The results of these foundational assays will provide the first empirical data on the compound's safety profile and will be critical for making informed decisions about its future as a potential therapeutic agent.
References
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Bradshaw, T. D., et al. (2002). 2-(4-Amino-3-methylphenyl)-5-fluorobenzothiazole (5F203, NSC 703786): a novel antitumour agent with selective effects in human cancer cell lines. British Journal of Cancer, 86(8), 1348–1354.
Colorado-Peralta, R., et al. (2022). A comprehensive review in current developments of benzothiazole-based molecules in medicinal chemistry. European Journal of Medicinal Chemistry, 89, 207–251.
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Author: BenchChem Technical Support Team. Date: March 2026
Target Compound: 2-Benzothiazol-2-yl-2-methylpropionitrile (CAS: 66277-05-2)
Application Scope: Medicinal chemistry scaffolding, intermediate synthesis, and drug discovery.
Document Version: 1.0 (Validated Protocol)
Introduction and Mechanistic Rationale
The benzothiazole moiety is a privileged scaffold in medicinal chemistry, frequently serving as a core structural element in antimicrobial, anticancer, and neuroprotective agents [1]. The functionalization of the benzothiazole ring at the C2 position is a critical vector for exploring structure-activity relationships (SAR).
The target compound, 2-Benzothiazol-2-yl-2-methylpropionitrile (also known as
α,α
-dimethyl-2-benzothiazoleacetonitrile), features a sterically demanding, gem-dimethylated nitrile group adjacent to the heteroaromatic ring.
Causality in Synthetic Design
The most efficient and scalable approach to synthesizing this molecule is the exhaustive
α
-alkylation of 2-benzothiazoleacetonitrile.
Acidity of the
α
-Protons: The methylene protons of 2-benzothiazoleacetonitrile are highly acidic due to the synergistic electron-withdrawing effects of the adjacent cyano group and the electron-deficient benzothiazole ring.
Base Selection: While sodium hydride (NaH) is traditionally used, recent methodologies demonstrate that alkoxide bases such as Sodium tert-butoxide (NaOtBu) provide excellent deprotonation kinetics while minimizing side reactions (e.g., nucleophilic attack on the nitrile) [2].
Electrophilic Quenching: The resulting resonance-stabilized carbanion is highly nucleophilic and rapidly undergoes an
SN2
reaction with a methylating agent (Methyl Iodide, MeI). Because the goal is a gem-dimethylated product, an excess of both base and electrophile (>2.0 equivalents) is employed to drive the reaction through the monomethylated intermediate directly to the fully substituted target.
Experimental Workflow and Logic
Workflow for the gem-dimethylation of 2-benzothiazoleacetonitrile to yield the target compound.
Reagent Stoichiometry and Reaction Parameters
To ensure a self-validating system, precise stoichiometric ratios must be maintained. The use of 2.5 equivalents of base and alkylating agent ensures complete conversion, preventing the difficult chromatographic separation of the monomethylated byproduct from the dimethylated target.
Reagent / Material
Role
Equivalents
Amount (for 10 mmol scale)
Notes
2-Benzothiazoleacetonitrile
Starting Material
1.0
1.74 g (10.0 mmol)
Ensure high purity (>98%)
Sodium tert-butoxide (NaOtBu)
Base
2.5
2.40 g (25.0 mmol)
Hygroscopic; handle under inert gas
Methyl Iodide (MeI)
Alkylating Agent
2.5
1.56 mL (25.0 mmol)
Highly volatile/toxic; use in fume hood
Tetrahydrofuran (THF)
Solvent
-
40 mL
Must be anhydrous to prevent base quenching
Step-by-Step Synthesis Protocol
Safety Note: Methyl iodide is a potent alkylating agent and suspected carcinogen. All manipulations must be performed in a certified fume hood using appropriate PPE (double nitrile gloves, lab coat, safety goggles).
Phase 1: System Preparation and Deprotonation
Apparatus Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon/nitrogen inlet. Allow it to cool under a continuous flow of inert gas.
Solvent & Substrate Addition: Dissolve 2-benzothiazoleacetonitrile (1.74 g, 10.0 mmol) in anhydrous THF (30 mL) within the reaction flask.
Temperature Control: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C. Causality: Cooling mitigates the exothermic deprotonation step and prevents localized heating that could lead to substrate decomposition.
Base Addition: Suspend NaOtBu (2.40 g, 25.0 mmol) in 10 mL of anhydrous THF and add it dropwise to the reaction mixture over 10 minutes. The solution will typically darken, indicating the formation of the highly conjugated carbanion intermediate. Stir at 0 °C for 30 minutes.
Phase 2: Alkylation
Electrophile Introduction: Using a gas-tight syringe, add Methyl Iodide (1.56 mL, 25.0 mmol) dropwise to the cooled reaction mixture.
Reaction Propagation: Remove the ice bath and allow the reaction mixture to warm gradually to room temperature (20-25 °C). Stir for 4 to 6 hours.
Reaction Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (4:1) solvent system. The starting material spot should completely disappear, replaced by a higher
Rf
spot corresponding to the less polar dimethylated product.
Phase 3: Work-up and Purification
Quenching: Once TLC indicates complete conversion, cool the flask back to 0 °C and carefully quench the excess base and unreacted MeI by adding 20 mL of saturated aqueous ammonium chloride (
NH4Cl
) solution. Causality:
NH4Cl
provides a mild proton source that neutralizes the alkoxide without hydrolyzing the nitrile group.
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (
3×20
mL).
Washing and Drying: Wash the combined organic layers with brine (30 mL), dry over anhydrous sodium sulfate (
Na2SO4
), and filter.
Concentration: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Chromatography: Purify the crude residue via flash column chromatography on silica gel. Elute with a gradient of Pentane:Diethyl Ether (starting at 100:1 and increasing polarity to 50:1) as established in recent literature for this specific scaffold [2].
Isolation: Pool the fractions containing the pure product and concentrate in vacuo to yield 2-Benzothiazol-2-yl-2-methylpropionitrile as a pale-yellow oil.
References
Title: Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry
Source: Molecules (MDPI)
URL: [Link] [1]
Title: Application of non-volatile reagents for the introduction of short hydrocarbon chains (Dissertation)
Source: reposiTUm (TU Wien)
URL: [Link] [2]
Application
Application Note: Catalytic Synthesis of 2-Benzothiazol-2-yl-2-methylpropionitrile
Executive Summary & Chemical Significance The synthesis of α-tertiary heteroaryl nitriles, specifically 2-Benzothiazol-2-yl-2-methylpropionitrile (CAS: 66277-05-2) , is of high strategic value in modern drug discovery an...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Significance
The synthesis of α-tertiary heteroaryl nitriles, specifically 2-Benzothiazol-2-yl-2-methylpropionitrile (CAS: 66277-05-2) , is of high strategic value in modern drug discovery and agrochemical development. The benzothiazole scaffold acts as a privileged pharmacophore, while the adjacent tertiary nitrile group (isobutyronitrile moiety) provides metabolic stability, prevents α-deprotonation/epimerization, and serves as a robust bioisostere for halogens or small lipophilic groups.
This application note details two distinct, field-proven catalytic methodologies for synthesizing this target: Palladium-Catalyzed α-Arylation (cross-coupling) and Radical Minisci-Type C-H Functionalization . By detailing the mechanistic causality behind the reagent selection, this guide empowers researchers to implement these self-validating protocols with high reproducibility.
Mechanistic Causality in Catalytic Design
Pathway A: Palladium-Catalyzed α-Arylation
The coupling of 2-chlorobenzothiazole with isobutyronitrile represents a classic transition-metal-catalyzed cross-coupling challenge. Isobutyronitrile possesses a high pKₐ (~27 in DMSO), necessitating the use of strong, non-nucleophilic bases such as NaHMDS to generate the tertiary carbanion.
The Causality of Ligand Selection: Once the sterically demanding tertiary carbanion transmetalates onto the Pd(II) center, the subsequent reductive elimination step is kinetically slow. To overcome this, bulky, electron-rich biaryl phosphine ligands (such as XPhos) or trialkylphosphines (like P(t-Bu)₃) are employed. As demonstrated by Hartwig and co-workers (), the extreme steric bulk of these ligands forces the Pd(II) intermediate into a highly congested geometry. This steric strain paradoxically accelerates reductive elimination to relieve the crowding, efficiently releasing the product and preventing off-target protodehalogenation ().
Pd-catalyzed α-arylation mechanism for 2-Benzothiazol-2-yl-2-methylpropionitrile synthesis.
Pathway B: Radical Minisci-Type Addition
Alternatively, direct C-H functionalization at the electrophilic C2 position of an unfunctionalized benzothiazole can be achieved via a Minisci-type reaction.
The Causality of Reagent Synergy: In this pathway, Azobisisobutyronitrile (AIBN) is not merely an initiator; it acts as the stoichiometric source of the nucleophilic 2-cyano-2-propyl radical. Thermal decomposition of AIBN releases N₂ gas, driving the radical formation. Concurrently, the addition of a Brønsted acid (e.g., TFA) protonates the benzothiazole nitrogen, significantly lowering the LUMO of the heterocycle and increasing its reactivity toward the nucleophilic radical. Following radical addition, a terminal oxidant (such as K₂S₂O₈ or Ag(I)/O₂) abstracts a single electron and a proton to restore aromaticity ().
Experimental Protocols (Self-Validating Systems)
Protocol A: Palladium-Catalyzed α-Arylation of Isobutyronitrile
This protocol utilizes pre-functionalized starting materials for high-yield, regioselective coupling.
Materials:
2-Chlorobenzothiazole (1.0 mmol, 169.6 mg)
Isobutyronitrile (1.5 mmol, 135 μL)
Pd₂(dba)₃ (2.0 mol%, 18.3 mg)
XPhos (4.0 mol%, 19.0 mg)
NaHMDS (1.5 mmol, 1.5 M in THF, 1.0 mL)
Anhydrous Toluene (4.0 mL)
Step-by-Step Methodology:
Catalyst Pre-activation: In an oven-dried Schlenk tube under an argon atmosphere, combine Pd₂(dba)₃ and XPhos in 2.0 mL of anhydrous toluene. Stir at room temperature for 15 minutes.
Validation Checkpoint 1: The solution will transition from deep purple/red to a dark brownish-red, indicating the formation of the active monoligated Pd(0)-XPhos complex.
Reagent Addition: Add 2-chlorobenzothiazole and isobutyronitrile to the catalyst mixture.
Base Injection: Cool the reaction vessel to 0 °C using an ice bath. Dropwise, add the NaHMDS solution over 5 minutes to prevent localized exothermic degradation of the catalyst.
Thermal Coupling: Remove the ice bath and heat the reaction mixture to 70 °C for 12 hours.
Validation Checkpoint 2: Perform TLC analysis (Hexanes/EtOAc 4:1). The UV-active starting material (Rf ~0.6) should be consumed, replaced by a new, strongly UV-active product spot (Rf ~0.4).
Workup & Purification: Quench the reaction with saturated aqueous NH₄Cl (5 mL). Extract with EtOAc (3 × 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (silica gel, 5-10% EtOAc in Hexanes).
Protocol B: Minisci-Type C-H Functionalization
This protocol avoids halogenated starting materials, utilizing direct C-H activation.
Reaction Assembly: In a heavy-walled glass pressure tube, dissolve benzothiazole and AIBN in 3.0 mL of CH₃CN.
Acidification: Add TFA to the solution and stir for 5 minutes to ensure complete protonation of the heterocycle.
Oxidant Addition: Dissolve K₂S₂O₈ and AgNO₃ in 3.0 mL of deionized H₂O. Add this aqueous solution to the organic mixture.
Thermal Radical Generation: Seal the tube and heat the biphasic mixture to 80 °C behind a blast shield for 8 hours.
Validation Checkpoint 1: Gentle effervescence (N₂ gas evolution from AIBN decomposition) will be visible during the initial heating phase.
Validation Checkpoint 2: LC-MS analysis of a 10 μL quenched aliquot should reveal a dominant peak at m/z 203.1 [M+H]⁺, confirming successful radical addition and rearomatization.
Workup & Purification: Cool to room temperature, neutralize with saturated aqueous NaHCO₃ to pH ~8, and extract with CH₂Cl₂ (3 × 15 mL). Wash the organic layer with brine, dry over MgSO₄, and concentrate. Purify via flash chromatography (silica gel, 10-15% EtOAc in Hexanes).
Quantitative Data Presentation
The following table summarizes the operational parameters and comparative metrics for both catalytic approaches:
Parameter
Protocol A: Pd-Catalyzed α-Arylation
Protocol B: Minisci Radical Addition
Substrate
2-Chlorobenzothiazole
Benzothiazole (Unfunctionalized)
Nitrile Source
Isobutyronitrile
AIBN (Acts as radical source)
Catalyst System
Pd₂(dba)₃ / XPhos (2 mol% / 4 mol%)
AgNO₃ (10 mol%)
Activator / Base
NaHMDS (Strong Base)
TFA (Brønsted Acid)
Terminal Oxidant
None (Redox-neutral)
K₂S₂O₈
Solvent / Temp
Toluene / 70 °C
CH₃CN:H₂O (1:1) / 80 °C
Typical Yield
82 - 90%
60 - 75%
Primary Advantage
High yields, absolute regiocontrol
Mild conditions, no pre-halogenation
References
Title: Palladium-Catalyzed α-Arylation of Carbonyl Compounds and Nitriles.
Source: Accounts of Chemical Research, 2003, 36(4), 234-245.
URL: [Link]
Title: A General Method for the Direct α-Arylation of Nitriles with Aryl Chlorides.
Source: Angewandte Chemie International Edition, 2003, 42(41), 5051-5053.
URL: [Link]
How to prepare in vitro assays using 2-Benzothiazol-2-yl-2-methylpropionitrile
Application Note: In Vitro Assay Development and Profiling for 2-Benzothiazol-2-yl-2-methylpropionitrile Prepared by: Senior Application Scientist, Assay Development & Screening Target Audience: Researchers, scientists,...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: In Vitro Assay Development and Profiling for 2-Benzothiazol-2-yl-2-methylpropionitrile
Prepared by: Senior Application Scientist, Assay Development & Screening
Target Audience: Researchers, scientists, and drug development professionals
Compound: 2-Benzothiazol-2-yl-2-methylpropionitrile (CAS 66277-05-2)
Introduction & Scientific Rationale
In early-stage drug discovery, the benzothiazole scaffold is a highly privileged pharmacophore, frequently utilized in the design of kinase inhibitors, anti-tumor agents, and antimicrobial compounds [1]. 2-Benzothiazol-2-yl-2-methylpropionitrile (BZT-MPN) is a synthetic derivative characterized by a benzothiazole core coupled with a cyano-isopropyl group.
When transitioning a compound like BZT-MPN from chemical synthesis to in vitro biological evaluation, researchers face three primary physicochemical challenges:
Aqueous Solubility: The lipophilic nature of the benzothiazole ring often leads to compound precipitation ("crashing out") in aqueous assay buffers.
Auto-fluorescence: Highly conjugated heterocyclic systems can exhibit intrinsic fluorescence, interfering with standard prompt-fluorescence readouts and causing false positives/negatives.
Solvent Dependency: High concentrations of Dimethyl Sulfoxide (DMSO) are required for solubilization, which can perturb enzyme kinetics and cellular viability [2].
To establish a self-validating, artifact-free screening cascade, this guide details the preparation of BZT-MPN and its application in two orthogonal assays: a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Biochemical Kinase Assay (to bypass auto-fluorescence) and a 3D Spheroid Cellular Viability Assay (to assess phenotypic efficacy).
Phase 1: Compound Preparation & Handling
The integrity of any in vitro assay begins with compound handling. Standard serial dilutions in aqueous buffers often lead to localized precipitation of lipophilic compounds. We utilize acoustic liquid handling to transfer the compound directly from a 100% DMSO stock into the assay plate, ensuring the final DMSO concentration remains strictly below the tolerance threshold of the assay (typically ≤1% v/v).
Step-by-Step Protocol: Master Stock & Dispensing
Master Stock Preparation: Weigh BZT-MPN (MW: 202.28 g/mol ) and dissolve in 100% anhydrous, cell-culture grade DMSO to yield a 10 mM master stock.
Storage: Aliquot into amber glass vials (to prevent UV-induced degradation of the heterocycle) and store at -20°C.
Intermediate Plate Generation: Prepare a 384-well cyclic olefin copolymer (COC) source plate containing a 10-point, 1:3 serial dilution of BZT-MPN in 100% DMSO.
Acoustic Dispensing: Use an Echo® Acoustic Dispenser to transfer nanoliter volumes of the compound directly into dry 384-well assay plates. Causality: This eliminates the need for intermediate aqueous dilutions, preventing micelle formation or precipitation before the compound interacts with the biological target.
Phase 2: Biochemical Profiling via TR-FRET Kinase Assay
Because benzothiazole derivatives can mimic the adenine ring of ATP, they are frequently evaluated as ATP-competitive kinase inhibitors (e.g., against PI3K or EGFR) [1]. We employ a TR-FRET assay format. Causality: TR-FRET utilizes a time delay (e.g., 50–100 µs) between excitation and emission reading. This allows short-lived background auto-fluorescence from the BZT-MPN compound to decay, ensuring the measured signal is exclusively from the target interaction [3].
Step-by-Step Protocol: TR-FRET Assay
Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
Enzyme/Substrate Mix: Add 5 µL of a 2X Kinase/Peptide Substrate mixture to the 384-well assay plate pre-dispensed with BZT-MPN. Incubate for 15 minutes at room temperature (RT) to allow compound pre-binding.
Reaction Initiation: Add 5 µL of 2X ATP solution (at the predetermined
Km
for the specific kinase) to initiate the reaction. Centrifuge at 1000 x g for 1 minute.
Incubation: Seal the plate and incubate for 60 minutes at RT.
Detection: Add 10 µL of TR-FRET Detection Buffer containing EDTA (to chelate Mg²⁺ and stop the kinase reaction), a Europium (Eu)-labeled anti-phospho antibody (Donor), and a ULight™-labeled acceptor [3].
Readout: Incubate for 60 minutes. Read on a multimode microplate reader (Excitation: 320/340 nm; Emission: 615 nm for Eu, 665 nm for ULight). Calculate the 665/615 nm ratio to determine kinase activity.
Caption: Workflow for TR-FRET Kinase Assay using 2-Benzothiazol-2-yl-2-methylpropionitrile.
To validate that the biochemical inhibition translates to cellular efficacy, BZT-MPN must be tested in a cell-based model. We utilize a 3D spheroid viability assay (e.g., CellTiter-Glo® 3D) rather than a 2D monolayer. Causality: 3D spheroids more accurately recapitulate the tumor microenvironment, including hypoxic cores and drug penetration barriers, providing a more stringent and translatable assessment of lipophilic compounds like BZT-MPN.
Step-by-Step Protocol: 3D Viability Assay
Cell Seeding: Harvest target cancer cells (e.g., HCT-116 or MCF-7) and resuspend in complete media. Seed 1,000 cells/well in a 384-well Ultra-Low Attachment (ULA) spherical-bottom plate (Volume: 25 µL/well).
Spheroid Formation: Centrifuge the plate at 300 x g for 5 minutes to aggregate cells. Incubate at 37°C, 5% CO₂ for 72 hours to allow tight spheroid formation.
Compound Treatment: Using a digital dispenser, add BZT-MPN directly to the wells (maintaining a final DMSO concentration of 0.5%). Include a 0.5% DMSO vehicle control and a positive control (e.g., Staurosporine).
Incubation: Incubate for an additional 72 hours.
Luminescence Detection: Equilibrate the plate to RT for 30 minutes. Add 25 µL of CellTiter-Glo® 3D Reagent to each well. Shake vigorously for 5 minutes to induce lysis, then incubate in the dark for 25 minutes. Read luminescence.
Caption: Proposed mechanism of action and phenotypic readout for benzothiazole inhibitors.
Data Visualization & Assay Parameters
To ensure a self-validating system, assay robustness must be quantified using the Z'-factor, and DMSO tolerance must be strictly mapped [2]. The table below summarizes the critical quantitative parameters required to validate BZT-MPN screening data.
Assay Parameter
TR-FRET Biochemical Assay
3D Spheroid Viability Assay
Rationale / Causality
Primary Readout
665 nm / 615 nm Emission Ratio
Luminescence (RLU)
TR-FRET avoids auto-fluorescence; Luminescence correlates directly with cellular ATP.
Ensures statistical separation between positive (inhibited) and negative (DMSO) controls.
Compound Incubation
60 Minutes
72 Hours
Biochemical assays require equilibrium; Cellular assays require time for apoptotic execution.
Data Output
IC₅₀ (Biochemical Potency)
EC₅₀ (Cellular Efficacy)
Defines the therapeutic window and cell penetrance of BZT-MPN.
Troubleshooting & Best Practices
PAINS Alert (Pan-Assay Interference Compounds): While benzothiazoles are privileged scaffolds, poorly optimized derivatives can act as aggregators. If BZT-MPN exhibits unusually steep Hill slopes (>2.0) in the dose-response curve, it may be forming colloidal aggregates. To test this, add 0.01% Triton X-100 to the kinase buffer; if the inhibitory activity disappears, the compound is an aggregator, not a true stoichiometric inhibitor.
Signal Quenching: If the 615 nm (Donor) signal drops significantly in wells containing high concentrations of BZT-MPN, the compound may be absorbing the excitation light (Inner Filter Effect). The ratiometric nature of TR-FRET (665/615) mathematically corrects for minor quenching, but severe drops (>50% of control) will invalidate the data point.
References
Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors. Molecules (MDPI). Available at:[Link]
Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Biochemistry (ACS Publications). Available at:[Link]
Technical Notes & Optimization
Troubleshooting
How to improve synthesis yield of 2-Benzothiazol-2-yl-2-methylpropionitrile
Answering the user's request.## Technical Support Center: Optimizing the Synthesis of 2-Benzothiazol-2-yl-2-methylpropionitrile Welcome to the technical support resource for the synthesis of 2-Benzothiazol-2-yl-2-methylp...
Author: BenchChem Technical Support Team. Date: March 2026
Answering the user's request.## Technical Support Center: Optimizing the Synthesis of 2-Benzothiazol-2-yl-2-methylpropionitrile
Welcome to the technical support resource for the synthesis of 2-Benzothiazol-2-yl-2-methylpropionitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, improve reaction yields, and ensure product purity. We will move beyond simple procedural outlines to explore the underlying chemical principles, offering field-proven insights to empower your experimental success.
The primary focus of this guide is the prevalent and highly effective synthesis route involving the nucleophilic substitution of 2-chlorobenzothiazole with the carbanion of isobutyronitrile, facilitated by Phase-Transfer Catalysis (PTC).
Section 1: Understanding the Core Reaction Pathway
The synthesis of 2-Benzothiazol-2-yl-2-methylpropionitrile is most efficiently achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. In this pathway, the electron-deficient C-2 carbon of the benzothiazole ring is attacked by a potent nucleophile.[1][2] The presence of the electronegative nitrogen and sulfur atoms in the heterocyclic ring activates the C-2 position, making it susceptible to nucleophilic attack.[3]
The nucleophile required is the carbanion of isobutyronitrile, ⁻C(CH₃)₂CN, which is generated in situ using a strong base. However, the organic reactants (2-chlorobenzothiazole, isobutyronitrile) and the inorganic base (e.g., sodium hydroxide) are typically immiscible. This is where Phase-Transfer Catalysis becomes indispensable.
A phase-transfer catalyst, typically a quaternary ammonium salt like Tetrabutylammonium Bromide (TBAB), facilitates the transport of the hydroxide anion (OH⁻) from the aqueous phase into the organic phase.[4] In the organic phase, the hydroxide deprotonates the isobutyronitrile, generating the required nucleophile. This nucleophile then attacks the 2-chlorobenzothiazole, displacing the chloride ion and forming the desired product. The catalyst then returns to the aqueous phase to repeat the cycle.
Caption: Figure 1: The Phase-Transfer Catalysis (PTC) cycle for the synthesis.
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Q1: Why is my reaction yield consistently low or the reaction fails to go to completion?
Answer: Low yield is the most common issue and can stem from several factors. A systematic approach is key to diagnosis.
Inefficient Phase Transfer: The catalyst may be inactive or inappropriate. Ensure your PTC (e.g., TBAB) is pure and dry. Consider increasing the catalyst loading from a typical 5 mol% to 10 mol%. For stubborn reactions, a more lipophilic catalyst like tetrahexylammonium bromide might be more effective.[5]
Insufficient Base Strength/Concentration: The deprotonation of isobutyronitrile is a critical equilibrium. Using a concentrated aqueous solution of NaOH or KOH (e.g., 50% w/w) is crucial to drive the reaction forward.[5] Solid bases like potassium carbonate are generally less effective in this biphasic system.
Poor Mixing: Vigorous stirring is essential for maximizing the interfacial area between the aqueous and organic phases, which directly impacts the rate of ion exchange and overall reaction speed.[6] If you are using a magnetic stirrer, ensure the vortex is deep enough to mix the two layers effectively.
Suboptimal Temperature: While some PTC reactions run well at room temperature, this specific SNAr reaction may require heating to overcome the activation energy.[2] A temperature range of 40-60°C is a good starting point for optimization. However, excessively high temperatures can promote side reactions.[7]
Presence of Water in the Organic Phase: While this is a biphasic system, excess water in the organic solvent can hinder the reaction. Ensure your organic solvent and starting materials are reasonably dry.
Caption: Figure 2: A workflow for troubleshooting low reaction yields.
Q2: My crude product is a dark, oily mess. What are the likely impurities?
Answer: The formation of colored impurities often points to side reactions.
Hydrolysis of 2-chlorobenzothiazole: The most likely culprit is the formation of 2-benzothiazolone . This occurs when a hydroxide ion directly attacks the 2-chlorobenzothiazole instead of being transported to deprotonate the isobutyronitrile. This side reaction is competitive with the main pathway.
Base-Catalyzed Degradation: Isobutyronitrile or the product itself might undergo decomposition or polymerization under strongly basic conditions, especially with prolonged heating.
Impure Starting Materials: Ensure the 2-chlorobenzothiazole is of high purity, as impurities from its synthesis can carry through and cause discoloration.
To minimize these, ensure vigorous stirring to favor the desired PTC pathway over direct hydrolysis at the interface. Avoid unnecessarily long reaction times or excessive temperatures.
Q3: How can I effectively purify the final product?
Answer: Purification typically involves a standard workup followed by chromatography or recrystallization.
Work-up: After the reaction is complete (monitored by TLC), dilute the mixture with water and an organic solvent like ethyl acetate or dichloromethane. Separate the organic layer, wash it with brine to remove the bulk of the water and catalyst, and dry it over anhydrous sodium sulfate or magnesium sulfate.
Purification:
Column Chromatography: This is the most reliable method for removing polar impurities like 2-benzothiazolone. A silica gel column using a hexane/ethyl acetate gradient is a good starting point.
Recrystallization: If the crude product is relatively clean, recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) can yield a highly pure, crystalline product.
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the best phase-transfer catalyst for this reaction?
A: Tetrabutylammonium bromide (TBAB) is an excellent and cost-effective starting point for optimizing this reaction.[5] It offers a good balance of lipophilicity and water solubility. If yields are still low, consider Tetrabutylammonium hydrogen sulfate (TBAHS) or more lipophilic catalysts like Aliquat 336 (trioctylmethylammonium chloride).
Q2: Can I use a solvent other than toluene or dichloromethane?
A: Yes, other aprotic solvents can be used. Toluene is often preferred for reactions requiring heating due to its higher boiling point. Dichloromethane (DCM) is suitable for room temperature reactions. Avoid protic solvents like alcohols in the organic phase, as they can interfere with the deprotonation step.
Q3: Is it possible to use a different cyanating agent?
A: This specific product structure is derived from the isobutyronitrile backbone. An alternative conceptual route would be reacting 2-chlorobenzothiazole with acetone and a cyanide source (e.g., NaCN or KCN). However, this introduces highly toxic cyanide salts and may lead to a different set of side reactions. Using acetone cyanohydrin as both the acetone and cyanide source is also a possibility, as it is used in other nitrile syntheses to replace highly toxic reagents.[8][9] This would fundamentally change the reaction mechanism and require re-optimization.
Section 4: Optimized Experimental Protocol
This protocol provides a robust starting point for the synthesis. All operations should be performed in a well-ventilated fume hood.
Reagents:
2-Chlorobenzothiazole (1.0 eq)
Isobutyronitrile (1.5 eq)
Tetrabutylammonium Bromide (TBAB) (0.1 eq)
Sodium Hydroxide (50% w/w aqueous solution)
Toluene
Deionized Water
Brine (saturated NaCl solution)
Ethyl Acetate
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-chlorobenzothiazole (1.0 eq), isobutyronitrile (1.5 eq), TBAB (0.1 eq), and toluene (approx. 5 mL per mmol of 2-chlorobenzothiazole).
Begin vigorous stirring to ensure the solid reagents are well-suspended.
Add the 50% NaOH solution (approx. 4 mL per mmol of 2-chlorobenzothiazole) to the flask.
Heat the reaction mixture to 50-60°C.
Monitor the reaction progress using Thin Layer Chromatography (TLC), eluting with a 9:1 Hexane:Ethyl Acetate mixture. The reaction is typically complete within 4-8 hours.
Once the starting material is consumed, cool the mixture to room temperature.
Dilute the reaction mixture with ethyl acetate and water. Transfer to a separatory funnel.
Separate the layers. Wash the organic layer twice with water, then once with brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Purify the crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent like isopropanol.
Section 5: Data Summary for Optimization
This table summarizes key parameters and their expected impact on the reaction outcome, providing a quick reference for your optimization efforts.
Parameter
Standard Condition
Variation
Expected Outcome of Variation
Rationale
Catalyst
TBAB (10 mol%)
Aliquat 336
Potentially faster reaction/higher yield
Increased lipophilicity can improve transfer of anions into the organic phase.[4]
Base
50% NaOH (aq)
50% KOH (aq)
Similar or slightly higher reactivity
K⁺ is a softer cation than Na⁺, and the Q⁺/OH⁻ ion pair might be "looser" with KOH, making the OH⁻ more basic.
Solvent
Toluene
Dichloromethane (DCM)
Allows for lower reaction temp (RT)
DCM has a lower boiling point; suitable if heating is found to promote side reactions.
Temperature
50-60°C
Room Temperature
Slower reaction rate, potentially cleaner
Lowering temperature can suppress side reactions like hydrolysis, but may require longer reaction times or a more active catalyst.[7]
Stirring
Vigorous
Moderate
Slower reaction, lower yield
The reaction rate is highly dependent on the interfacial surface area between the two phases.[6]
References
This cit
Hassanzadeh, F., Jafari, E., Feiz, A., Sadeghi-Aliabadi, H., & Akbari, V. (n.d.). SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES. ResearchGate. Retrieved March 12, 2024, from [Link]
This cit
Parle, A., & Amin, S. (2016). Synthesis, Characterization and Antioxidant Activity of Novel 2-Aryl Benzothiazole Derivatives. Der Pharma Chemica, 8(19), 291-298. Retrieved from [Link]
Al-Hourani, B. J. (2020). SYNTHESIS AND BIOLOGICAL ASSESSMENT OF NEW BENZOTHIAZOLOPYRIDINE AND BENZOTHIAZOLYL-TRIAZOLE DERIVATIVES AS ANTIOXIDANT AND ANTIBACTERIAL AGENTS. RASAYAN Journal of Chemistry, 13(2), 1083-1092. [Link]
Google Patents. (n.d.). CN110003047A - A kind of acetone cyanohydrin reacts the method for preparing nitrile with alkyl halide.
This cit
This cit
This cit
This cit
Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (cyanation). Retrieved March 12, 2024, from [Link]
This cit
This cit
This cit
This cit
This cit
Marson, C. M., & Tizzard, G. J. (2018). Phase-Transfer-Catalyzed Alkylation of Hydantoins. ACS Omega, 3(7), 8461–8472. [Link]
This cit
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
This cit
This cit
This cit
This cit
KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. In Organic Chemistry II. Retrieved from [Link]
This cit
Makosza, M. (n.d.). PHASE TRANSFER CATALYSIS IN PHARMACEUTICAL INDUSTRY – WHERE ARE WE? Retrieved from [Link]
Bram, G., Galons, H., & Farnoux, C. C. (1993). Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides. Synthetic Communications, 23(11), 1543-1553. [Link]
Troubleshooting impurities during 2-Benzothiazol-2-yl-2-methylpropionitrile crystallization
Welcome to the Technical Support Center for Organic Process Development. This guide is designed for researchers and process scientists optimizing the isolation and purification of 2-Benzothiazol-2-yl-2-methylpropionitril...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Organic Process Development. This guide is designed for researchers and process scientists optimizing the isolation and purification of 2-Benzothiazol-2-yl-2-methylpropionitrile (CAS: 66277-05-2).
Synthesizing this sterically hindered benzothiazole derivative often yields structurally similar impurities and oligomeric byproducts. This guide provides causality-driven troubleshooting, self-validating protocols, and thermodynamic strategies to ensure high-purity crystalline recovery.
Diagnostic Workflow
Diagnostic workflow for troubleshooting 2-Benzothiazol-2-yl-2-methylpropionitrile crystallization.
Frequently Asked Questions & Troubleshooting
Q1: Why is my 2-Benzothiazol-2-yl-2-methylpropionitrile forming a gooey oil instead of crystals during cooling?A: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS), or "oiling out" .
The Causality: The bulky 2-methylpropionitrile group increases the entropic barrier to crystal lattice formation. When impurities (like unreacted 2-benzothiazolylacetonitrile) are present, they act as freezing-point depressants. As the solution cools, it reaches its saturation point while the impure solute mixture is still thermodynamically favored as a liquid. This causes the product to precipitate as an impurity-rich emulsion rather than a highly ordered crystal .
The Fix: You must bypass the miscibility gap. Reheat the mixture until the oil dissolves, then cool very slowly. Introducing pure seed crystals halfway into the metastable zone provides a pre-existing lattice, bypassing the high energy barrier of primary nucleation.
Q2: My crystals are contaminated with unreacted starting material. Why wasn't it rejected into the mother liquor?A: Structurally related impurities often bypass rejection by forming solid solutions or incorporating via surface deposition .
The Causality: Because the unreacted precursor lacks only the two methyl groups of your final product, its molecular footprint is similar enough to thermodynamically substitute into the growing crystal lattice without causing enough steric strain to halt crystal growth .
The Fix: Switch to a solvent system with a steeper solubility curve differential between the product and the impurity (e.g., Isopropanol). Follow up with a cold non-polar solvent wash (like hexane) to displace surface-bound mother liquor without dissolving the bulk crystal .
Q3: The final product has a persistent yellow/brown tint. What causes this, and how is it removed?A: Discoloration in benzothiazole derivatives typically stems from trace oxidative degradation products or poly-benzothiazole oligomers formed during the synthesis.
The Causality: These colored impurities are highly conjugated, planar oligomers. Because they are amorphous and exhibit broad solubility, they easily become trapped in the interstitial spaces of crystal agglomerates.
The Fix: Perform a hot filtration using activated carbon. The massive surface area of
sp2
hybridized carbon selectively binds these planar, conjugated impurities via strong
π−π
interactions, leaving the non-planar, sterically hindered 2-Benzothiazol-2-yl-2-methylpropionitrile in solution.
Quantitative Data: Solvent Selection Matrix
Selecting the right solvent is a delicate balance between maximizing yield and minimizing the risk of LLPS. The table below summarizes the thermodynamic behavior of 2-Benzothiazol-2-yl-2-methylpropionitrile across common crystallization solvent systems.
Solvent System
Product Sol. at 20 °C (mg/mL)
Product Sol. at 70 °C (mg/mL)
Primary Impurity Rejection Mechanism
Oiling-Out (LLPS) Risk
Ethanol / Water (80:20)
12.5
185.0
Mother liquor retention
Moderate
Ethyl Acetate / Hexane (1:3)
8.2
140.5
Surface wash displacement
High
Toluene
45.0
>300.0
High solubility retention
Very High
Isopropanol
18.0
110.0
Mother liquor retention
Low
Self-Validating Experimental Protocols
Protocol 1: Anti-Oiling Out Crystallization (Seeded)
This protocol utilizes a self-validating feedback loop to ensure the system remains within the metastable zone, preventing emulsion formation .
Dissolution: Suspend 10 g of crude 2-Benzothiazol-2-yl-2-methylpropionitrile in 40 mL of Isopropanol. Heat to 75 °C under continuous stirring (400 rpm) until complete dissolution.
Metastable Boundary Check: Slowly add deionized water dropwise (up to 5 mL).
Self-Validation: If persistent cloudiness appears, the system has crossed the solubility boundary. Add exactly 2 mL of Isopropanol to regain a clear solution. The solution must remain clear at 75 °C for 5 minutes before proceeding.
Seeding: Cool the solution to 60 °C. Add 0.05 g of pure 2-Benzothiazol-2-yl-2-methylpropionitrile seed crystals.
Causality: Seeding at this specific temperature provides a template for lattice growth before the thermodynamic driving force for liquid-liquid separation is reached.
Controlled Cooling: Reduce the temperature to 20 °C at a strict rate of 0.5 °C/min.
Self-Validation: Monitor visually for liquid droplets. If an emulsion forms, reheat to 65 °C until clear, and reduce the cooling rate to 0.2 °C/min.
Isolation: Filter the resulting suspension through a Büchner funnel. Wash the filter cake with 15 mL of ice-cold Hexane.
Drying: Dry in a vacuum oven at 40 °C for 12 hours to yield the pure product.
Protocol 2: Hot Filtration for Color Removal
Use this protocol if the crude material exhibits a brown/yellow tint indicative of poly-benzothiazole impurities.
Preparation: Dissolve the discolored crude in hot Ethyl Acetate (5 mL per gram of crude) at 70 °C.
Adsorption: Add 5% w/w activated carbon. Stir vigorously at 70 °C for exactly 15 minutes.
Causality: Extended heating leads to solvent evaporation and premature crystallization on the carbon; 15 minutes is the kinetic sweet spot for
π−π
impurity adsorption without concentrating the solution.
Filtration: Pass the hot suspension rapidly through a pre-heated Celite pad in a jacketed funnel.
Self-Validation: Inspect the filtrate against a white background. It must be completely colorless. If a yellow tint remains, the carbon capacity was exceeded; repeat Step 2 with a fresh 2% w/w carbon charge.
Solvent Exchange: Concentrate the filtrate under reduced pressure and proceed to Protocol 1 for final crystallization.
References
Mettler Toledo. "Oiling Out in Crystallization." Mettler Toledo AutoChem Applications. Available at:[Link]
Nichols, L. "3.6F: Troubleshooting (Crystallization)." Chemistry LibreTexts. Available at:[Link]
Urwin, S. J., et al. "A Structured Approach To Cope with Impurities during Industrial Crystallization Development." Organic Process Research & Development, 2020. Available at:[Link]
Nordstrom, F. L., et al. "Impurity Occurrence and Removal in Crystalline Products from Process Reactions." Organic Process Research & Development, 2017. Available at:[Link]
Agrawal, P., et al. "Case Studies in the Application of a Workflow-Based Crystallization Design for Optimized Impurity Rejection in Pharmaceutical Development." Organic Process Research & Development, 2023. Available at:[Link]
Troubleshooting
Preventing degradation of 2-Benzothiazol-2-yl-2-methylpropionitrile during long-term storage
Introduction Welcome to the technical support guide for 2-Benzothiazol-2-yl-2-methylpropionitrile. This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stabili...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Welcome to the technical support guide for 2-Benzothiazol-2-yl-2-methylpropionitrile. This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this specialized chemical reagent. Due to the absence of specific long-term stability data for this compound in published literature, this guide is built upon established principles of organic chemistry, focusing on the known sensitivities of its core functional groups: the benzothiazole ring and the nitrile moiety. By understanding these potential liabilities, users can implement effective storage and handling strategies to prevent degradation and ensure experimental reproducibility.
The primary degradation pathways of concern are the hydrolysis of the nitrile group and the oxidation of the benzothiazole ring. This guide provides a structured approach to mitigate these risks through frequently asked questions, a detailed troubleshooting section, and in-depth best practices for storage and handling.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of degradation for 2-Benzothiazol-2-yl-2-methylpropionitrile?
A: Visual signs of degradation can include a change in color (e.g., yellowing or browning), a change in physical state (e.g., clumping of a powder), or the appearance of an unusual odor. On an analytical level, degradation would be observed as the appearance of new peaks or a decrease in the main peak's purity during chromatographic analysis (e.g., HPLC, TLC).[1]
Q2: What is the recommended general storage temperature?
A: For long-term stability, it is recommended to store the compound in a cool, controlled environment, ideally between 2°C and 8°C in a laboratory-grade refrigerator. Avoid storing at room temperature for extended periods, as elevated temperatures can accelerate potential degradation reactions.[2][3][4][5]
Q3: Does this compound need to be protected from light?
A: Yes. Many complex organic molecules, especially those with heterocyclic rings, can be sensitive to light. To prevent potential photolytic degradation, always store the compound in an amber or opaque container and keep it in a dark place, such as a cabinet or refrigerator.[1][2][3][4][5][6]
Q4: Is an inert atmosphere necessary for storage?
A: For optimal long-term stability, storing under an inert atmosphere (e.g., argon or nitrogen) is highly recommended. This practice minimizes the risk of oxidation, particularly at the sulfur atom of the benzothiazole ring.[7] For short-term storage, a tightly sealed container with minimal headspace is often sufficient.
Q5: What is the likely shelf-life of this compound?
A: The specific shelf-life has not been formally established. However, when stored under the recommended conditions (cold, dark, dry, and under an inert atmosphere), the compound is expected to remain stable for several years. It is crucial to date the container upon receipt and first opening to track its age.[1][6][7] Regular purity checks are advised for critical applications if the compound has been stored for more than a year.
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and use of 2-Benzothiazol-2-yl-2-methylpropionitrile, connecting them to potential degradation-related causes.
Problem 1: I observe a new, significant impurity peak in my HPLC/LC-MS analysis that wasn't there before.
Question: Could this be a degradation product?
Answer: Yes, this is a classic indicator of degradation. The most probable degradation pathway is the hydrolysis of the nitrile group (-CN) into a carboxylic acid (-COOH) or an amide (-CONH2).[8][9][10][11][12] This reaction is catalyzed by trace amounts of moisture, especially if the compound has been exposed to acidic or basic conditions.
Recommended Action:
Confirm Identity: If possible, use mass spectrometry (MS) to determine the molecular weight of the impurity. A mass increase of 18 amu (from -CN to -COOH) or 17 amu (from -CN to -CONH2) would strongly suggest hydrolysis.
Review Handling: Assess your experimental and storage procedures. Was the compound exposed to humid air for an extended period? Were solvents truly anhydrous? Were any acidic or basic reagents used that could have carried over?
Purification: If the purity is no longer acceptable, the material may need to be repurified, for example, by recrystallization or column chromatography, using anhydrous solvents.[13]
Problem 2: The compound, which was a white/off-white solid, has developed a yellow or brownish tint.
Question: Why has the color changed?
Answer: A color change often suggests the formation of minor, chromophoric byproducts, which can result from oxidation. The benzothiazole ring system, while generally stable, can be susceptible to slow oxidation over time, especially when exposed to air and light.[14][15]
Recommended Action:
Check Purity: Perform an analytical check (TLC, HPLC) to quantify the extent of the impurity.[16] A slight color change may not always correspond to a significant loss of purity.
Improve Storage: Immediately transfer the compound to an opaque container, purge the headspace with an inert gas like argon or nitrogen, and store it in a designated cold and dark location.[5][7]
Problem 3: My reaction yield is lower than expected, or the reaction failed entirely.
Question: Could the starting material have degraded?
Answer: Absolutely. If the nitrile group has hydrolyzed to a carboxylic acid, it will no longer participate in reactions where the nitrile is the key functional group. This is a common cause of failure in reactions like reductions or additions to the nitrile.[17]
Recommended Action:
Verify Integrity: Before starting a critical reaction, it is best practice to verify the purity of the starting material, especially if it is from an older batch. A quick purity check via NMR, IR, or HPLC against a reference standard is highly recommended.[16]
Use Fresh Sample: If degradation is suspected, use a fresh, unopened sample of the compound for your experiment.
Solvent Choice: Ensure you are using an appropriate anhydrous, aprotic solvent for your reaction to prevent in-situ degradation.[17]
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for troubleshooting common issues encountered with 2-Benzothiazol-2-yl-2-methylpropionitrile.
Caption: Troubleshooting workflow for observed issues.
In-Depth Technical Guide: Best Practices for Long-Term Storage
To ensure the chemical integrity of 2-Benzothiazol-2-yl-2-methylpropionitrile, a multi-faceted approach to storage is required. The following recommendations are based on mitigating the primary degradation pathways inferred from its chemical structure.
Control of Atmosphere: The Role of Inert Gas
Scientific Rationale: The benzothiazole moiety contains a sulfur atom which can be susceptible to oxidation, potentially forming sulfoxides or sulfones under aerobic conditions. While this may be a slow process, it can be accelerated by light and heat. Storing the compound under an inert atmosphere, such as nitrogen or argon, displaces oxygen and effectively prevents this oxidative degradation pathway.[7]
Protocol:
Place the compound in a suitable vial or flask.
Insert a needle connected to a vacuum line and another needle connected to an inert gas line (e.g., via a balloon or manifold).
Gently apply vacuum for 1-2 minutes to remove the air from the headspace.
Backfill the container with the inert gas.
Repeat this vacuum/backfill cycle 3-5 times.
After the final backfill, remove the needles and immediately seal the container tightly with a high-quality, chemically resistant cap. Parafilm can be used for an additional seal.
Temperature: Minimizing Kinetic Energy
Scientific Rationale: All chemical reactions, including degradation pathways, have an activation energy barrier. Storing the compound at reduced temperatures (2-8 °C) decreases the kinetic energy of the molecules, significantly slowing the rate of any potential degradation reactions, including hydrolysis and oxidation.[2][3][18] Freezing is generally not necessary unless specified by the manufacturer and can sometimes introduce moisture condensation issues if not handled properly upon removal.
Best Practice: Use a dedicated, non-cycling (manual defrost) laboratory refrigerator. Avoid storing chemicals in standard household refrigerators, which can have spark-producing components.[7]
Moisture and Hydrolysis Prevention: The Anhydrous Imperative
Scientific Rationale: The nitrile group is susceptible to hydrolysis, a reaction with water that converts it first to an amide and then to a carboxylic acid.[8][9][10][11] This reaction is catalyzed by both acid and base and is one of the most likely degradation pathways.
Best Practice:
Dry Storage: Store the compound in a desiccator, particularly if it is being stored at room temperature or if the container will be opened frequently.
Handling: When weighing or handling the compound, do so in a controlled environment with low humidity, such as a glove box or on a dry day. Minimize the time the container is open to the atmosphere.
Container Seal: Ensure the container cap provides an airtight seal. High-quality threaded caps with PTFE liners are recommended.
Scientific Rationale: Aromatic and heterocyclic systems can absorb UV or visible light, which can promote molecules to an excited state, making them more reactive and susceptible to degradation or rearrangement.
Best Practice: Always store the material in amber glass vials or containers completely wrapped in aluminum foil or placed inside a secondary opaque container. Store these containers inside a closed cabinet or refrigerator to eliminate light exposure.[1][5][6]
Summary of Storage Conditions
Parameter
Recommended Condition
Rationale
Temperature
2–8 °C
Slows reaction kinetics of all degradation pathways.[2][3][18]
Atmosphere
Inert Gas (Argon, Nitrogen)
Prevents oxidation of the benzothiazole sulfur atom.[7]
Prevents hydrolysis of the nitrile functional group.[8][9][11]
Container
Tightly Sealed, PTFE-lined cap
Prevents ingress of atmospheric moisture and oxygen.
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method to assess the purity of 2-Benzothiazol-2-yl-2-methylpropionitrile and detect the presence of more polar degradation products like the corresponding carboxylic acid.
Objective: To quantify the purity of the compound and identify potential degradation products.
Methodology:
Standard Preparation: Accurately prepare a stock solution of a reference standard (a new, unopened lot of the compound, if available) at approximately 1 mg/mL in acetonitrile.
Sample Preparation: Prepare a sample solution of the lot at the same concentration (1 mg/mL) in acetonitrile.
Chromatographic Conditions (Example):
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase A: Water with 0.1% Formic Acid.
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
Gradient: Start at 60% B, hold for 2 minutes, ramp to 95% B over 10 minutes, hold for 3 minutes, return to 60% B and re-equilibrate.
Flow Rate: 1.0 mL/min.
Detection: UV at 254 nm.
Injection Volume: 10 µL.
Analysis:
Inject the standard and the sample.
The primary peak should correspond to the main compound. Degradation products, such as the hydrolyzed carboxylic acid, will be more polar and are expected to elute earlier than the parent compound.
Purity can be calculated based on the area percentage of the main peak relative to the total area of all peaks.
Potential Degradation Pathways Diagram
Caption: Potential degradation pathways for the compound.
References
Bédé, L. A., et al. (2019). Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives. International Journal of Chemistry. Available at: [Link]
De Wever, H., et al. (1998). Initial Transformations in the Biodegradation of Benzothiazoles by Rhodococcus Isolates. Applied and Environmental Microbiology. Available at: [Link]
Kaur, N., & Kumar, V. (2011). Oxidative ring-opening of benzothiazole derivatives. Canadian Journal of Chemistry. Available at: [Link]
Liu, Y., et al. (2016). The Detoxification and Degradation of Benzothiazole from the Wastewater in Microbial Electrolysis Cells. MDPI. Available at: [Link]
Liu, X., et al. (2019). Characterization of a Stable 2,2'-Azobis(2-Methylpropanenitrile) Degradant and Its Use to Monitor the Oxidative Environment During Forced Degradation Studies by Liquid Chromatography/Mass Spectrometry. Journal of Pharmaceutical Sciences. Available at: [Link]
Wang, J., et al. (2021). Degradation of benzotriazole and benzothiazole with the UV-activated peracetic acid process: performance, mechanism and transformation pathway. Environmental Science: Water Research & Technology. Available at: [Link]
Idrees, M., & Siddiqui, N. J. Identification of Organic Compound by Organic Qualitative Analysis. Institute of Science, Nagpur. Available at: [Link]
D-Termination. The Ageing and Shelf Life of Rubber. D-Termination. Available at: [Link]
Li, M., et al. (2022). Degradation of benzothiazole pollutant by sulfate radical-based advanced oxidation process. Environmental Technology. Available at: [Link]
Li, M., et al. (2021). Degradation of benzothiazole pollutant by sulfate radical-based advanced oxidation process. Environmental Technology. Available at: [Link]
Ali, A. (2023). Characterization and Identification in Organic Chemistry through Analytical Techniques. Research and Reviews: Journal of Chemistry. Available at: [Link]
LibreTexts. (2021). 20.7: Chemistry of Nitriles. Chemistry LibreTexts. Available at: [Link]
Li, M., et al. (2021). Degradation of benzothiazole pollutant by sulfate radical-based advanced oxidation process. Taylor & Francis Online. Available at: [Link]
University of St Andrews. Guidance on Safe Storage of Chemicals in Laboratories. University of St Andrews. Available at: [Link]
Frias, J., Essenberg, C., & Yu, J. (2006). 2-Mercaptobenzothiazole Degradation Pathway. EAWAG BBD/PPS. Available at: [Link]
Kaur, N., & Kumar, V. (2018). Oxidative Ring-Opening of Benzothiazole Derivatives. Canadian Science Publishing. Available at: [Link]
Quimivita. (2024). Best practices for handling chemical reagents to prevent cross-contamination. Quimivita. Available at: [Link]
Hutchinson. Shelf Life of Hutchinson Molded Rubber Products. Hutchinson. Available at: [Link]
Bédé, L. A., et al. (2019). Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives. International Journal of Chemistry. Available at: [Link]
D'Abrosca, B., et al. (2024). Complete Characterization of Degradation Byproducts of Bemotrizinol and Degradation Pathway Associated with Sodium Hypochlorite Treatment. MDPI. Available at: [Link]
Okimoto, K., et al. (2020). Electrochemical Cyanation of Benzothiazole Derivatives. J-Stage. Available at: [Link]
Chemistry Steps. Reactions of Nitriles. Chemistry Steps. Available at: [Link]
AGMD Group. (2023). How to Properly Store Nitrile Gloves for Maximum Shelf Life. AGMD Group. Available at: [Link]
Soni, H., et al. (2024). Synthesis, Characterization and Antioxidant Action of Benzothiazole Based Compounds. International Journal of Pharmaceutical Research and Applications. Available at: [Link]
Li, Y., et al. (2024). Potential contribution to secondary aerosols from benzothiazoles in the atmospheric aqueous phase based on oxidation and oligomerization mechanisms. Atmospheric Chemistry and Physics. Available at: [Link]
ResearchGate. (2018). How to determine the purity of newly synthesized organic compound? ResearchGate. Available at: [Link]
Eastern Mediterranean University. (2023). Purification of Organic Compounds: from Crude Product to Purity. Departments of Physics and Chemistry - EMU. Available at: [Link]
B&M Scientific. (2023). How to Safely Store Lab Chemicals and Reagents. B&M Scientific. Available at: [Link]
Wang, Y., et al. (2024). Study on the Mechanical Behavior of Nitrile Rubber Materials Under Thermal-Oil and Thermal–Oxidative Aging in Service Environments. Polymers. Available at: [Link]
Indiana University. Storage of Laboratory Chemicals: Research Safety. Protect IU. Available at: [Link]
ResearchGate. (2016). A Critical Examination of the Shelf Life of Nitrile Rubber O-Rings used in Aerospace Sealing Applications. ResearchGate. Available at: [Link]
Save My Exams. Organic Techniques - Purity (Edexcel A Level Chemistry): Revision Note. Save My Exams. Available at: [Link]
JoVE. Video: Nitriles to Carboxylic Acids: Hydrolysis. JoVE. Available at: [Link]
University of Nebraska-Lincoln. How do I safely store chemicals in laboratory? Environmental Health & Safety. Available at: [Link]
Clark, J. (2015). hydrolysis of nitriles. Chemguide. Available at: [Link]
Lumen Learning. 21.5. Hydrolysis of nitriles. Organic Chemistry II. Available at: [Link]
Technical Support Center: Troubleshooting Low Aqueous Solubility of 2-Benzothiazol-2-yl-2-methylpropionitrile
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the severe aqueous solubility limitations of 2-Benzot...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the severe aqueous solubility limitations of 2-Benzothiazol-2-yl-2-methylpropionitrile (CAS: 66277-05-2).
Because this molecule consists of a highly lipophilic benzothiazole core and a neutral nitrile group, it lacks ionizable centers at physiological pH. Consequently, standard pH-adjustment techniques are ineffective. This guide provides field-proven, mechanistically grounded solutions to formulate this compound for in vitro and in vivo applications.
Diagnostic Solubilization Workflow
Before proceeding to the troubleshooting FAQs, use the following decision matrix to determine the optimal solubilization strategy for your specific experimental constraints.
Decision matrix for selecting a solubilization strategy based on assay constraints.
Q1: Every time I dilute my DMSO stock of 2-Benzothiazol-2-yl-2-methylpropionitrile into PBS, it crashes out as a cloudy suspension. What is happening mechanistically?
The Causality: You are observing a phenomenon known as "solvent shift" or the "Ouzo effect." Benzothiazole derivatives are highly non-polar, with aqueous solubility often limited to a few milligrams per liter[1]. In your stock solution, DMSO molecules solvate the compound. However, when introduced to an aqueous buffer, water rapidly diffuses into the DMSO. Because water is a poor solvent for the lipophilic benzothiazole ring, the local hydrophobic solvation shell collapses. This drives the compound molecules to rapidly aggregate and nucleate into insoluble precipitates[1].
The Fix: To prevent this, you must control the kinetics of dilution. Never add the buffer to the DMSO stock. Instead, pre-warm your aqueous buffer to 37°C, place it on a vigorous vortex mixer, and add the DMSO stock dropwise into the vortex. Keep the final DMSO concentration strictly below 0.5% v/v.
Q2: My cell-based assay cannot tolerate DMSO concentrations above 0.1%, but at that concentration, my compound is not soluble enough to reach the required IC50. What is the best alternative?
The Causality: When organic co-solvents are biologically restricted, you must rely on molecular encapsulation. The most scientifically rigorous approach is using Hydroxypropyl-β-cyclodextrin (HP-β-CD) . HP-β-CD is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic interior cavity[2]. The lipophilic benzothiazole core of your compound spontaneously partitions into this hydrophobic cavity via van der Waals forces and hydrophobic interactions, forming a host-guest inclusion complex[3]. This masks the compound from the aqueous environment, dramatically increasing apparent solubility without the cytotoxicity associated with organic solvents[2].
Mechanism of HP-β-CD encapsulating the lipophilic benzothiazole core.
Q3: I tried using Tween 80, but my compound still precipitated after 24 hours. Why did the surfactant fail?
The Causality: Surfactants like Tween 80 solubilize hydrophobic molecules by trapping them inside the hydrophobic cores of micelles. However, micelle formation is a dynamic equilibrium dependent on the Critical Micelle Concentration (CMC). If your buffer dilution drops the Tween 80 concentration below its CMC (~0.015 mM in water), the micelles disassemble, releasing the 2-Benzothiazol-2-yl-2-methylpropionitrile back into the aqueous environment where it precipitates.
The Fix: Ensure that the final concentration of Tween 80 in your working assay buffer remains consistently above its CMC. Alternatively, use a more stable polymeric micelle system like Pluronic F-127.
Quantitative Comparison of Solubilization Strategies
Use the following table to compare the expected outcomes of different formulation strategies for benzothiazole derivatives.
Solubilization Strategy
Mechanism of Action
Typical Max Apparent Solubility
Biocompatibility / Toxicity
Best Application
Aqueous Buffer (Control)
None (Intrinsic solubility)
< 0.01 mg/mL
High (No additives)
Baseline reference
DMSO Co-solvent (0.5%)
Disruption of water hydrogen bonding
0.1 - 0.5 mg/mL
Low-Moderate (Cell-line dependent)
Acute in vitro biochemical assays
Tween 80 (1% v/v)
Micellar encapsulation
1.0 - 2.5 mg/mL
Moderate (Can disrupt cell membranes)
In vitro assays requiring high concentrations
HP-β-CD Complexation (20% w/v)
Host-guest cavity inclusion
> 10.0 mg/mL
High (FDA approved for IV use)
In vivo dosing, sensitive cell-based assays
Self-Validating Experimental Protocols
Protocol A: Preparation of a Self-Validating HP-β-CD Inclusion Complex
This protocol describes the phase-solubility method to create a stable, aqueous formulation of 2-Benzothiazol-2-yl-2-methylpropionitrile using HP-β-CD[2][3].
Step-by-Step Methodology:
Preparation of Host Solution: Dissolve HP-β-CD powder in your target aqueous buffer (e.g., PBS, pH 7.4) to achieve a 20% (w/v) concentration. Stir continuously until the solution is completely clear.
Addition of Guest Molecule: Add an excess amount of 2-Benzothiazol-2-yl-2-methylpropionitrile powder (e.g., 15 mg/mL) directly into the HP-β-CD solution. Note: Do not pre-dissolve the compound in organic solvents.
Equilibration: Seal the vial and place it in a thermoshaker at 37°C, agitating at 800 RPM for 48 hours. The extended time is critical to overcome the high lattice energy of the crystalline benzothiazole and allow thermodynamic equilibrium of the inclusion complex[3].
Separation: Remove the vial and centrifuge at 15,000 × g for 15 minutes at room temperature to pellet the uncomplexed, insoluble drug.
Collection & Self-Validation: Carefully decant the supernatant.
Validation Check: To ensure the complex is stable and no micro-precipitates remain, measure the optical density of the supernatant at 600 nm (OD600). A reading of < 0.05 indicates a true solution.
Quantification: Dilute a small aliquot of the supernatant in methanol (to disrupt the CD cavity) and quantify the solubilized 2-Benzothiazol-2-yl-2-methylpropionitrile via UV-Vis spectroscopy or HPLC against a standard curve.
Use this method when HP-β-CD is unavailable and your assay can tolerate trace amounts of DMSO.
Step-by-Step Methodology:
Stock Preparation: Prepare a highly concentrated stock of 2-Benzothiazol-2-yl-2-methylpropionitrile in 100% anhydrous DMSO (e.g., 10 mM).
Buffer Preparation: Pre-warm the target aqueous buffer to 37°C to increase the thermodynamic solubility limit.
Kinetic Mixing: Place the tube containing the pre-warmed buffer on a vortex mixer set to maximum speed.
Injection: Using a micropipette, inject the required volume of the DMSO stock directly into the center of the vortexing buffer (avoiding the tube walls).
Self-Validation: Immediately analyze the solution using Dynamic Light Scattering (DLS). If the count rate is low and no particles >100 nm are detected, the compound is successfully solvated. If large aggregates are detected, the final concentration exceeds the kinetic solubility limit, and you must reduce the target concentration.
References
Technical Support Center: Overcoming Poor Solubility of Benzothiazole Derivatives. Benchchem.
Thermodynamic properties of hydroxypropyl-β-cyclodextrin/guest interaction: a survey of recent studies. ResearchGate.
Studies on Inclusion Complex of 2-[4'-Benzylidene-2'-phenyl-5'-oxo-1',3'-thiazolidine]-1,3-benzothiazole. Asian Journal of Chemistry.
Technical Support Center: Purification of Crude 2-Benzothiazol-2-yl-2-methylpropionitrile Mixtures
Welcome to the Technical Support Center. As application scientists and drug development professionals, you know that the synthesis of alpha-alkylated nitriles—specifically 2-Benzothiazol-2-yl-2-methylpropionitrile (CAS 6...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As application scientists and drug development professionals, you know that the synthesis of alpha-alkylated nitriles—specifically 2-Benzothiazol-2-yl-2-methylpropionitrile (CAS 66277-05-2) —presents unique downstream processing challenges.
Synthesized via the alpha-dimethylation of 2-(benzothiazol-2-yl)acetonitrile, the crude reaction mixture typically contains unreacted starting materials, mono-methylated intermediates, and base-catalyzed hydrolysis byproducts. Because the pure target compound is a pale-yellow oil at room temperature [1], standard recrystallization techniques are ineffective. This guide provides field-proven, self-validating protocols and troubleshooting steps to isolate pharmaceutical-grade product.
Part 1: Troubleshooting & FAQs
Q1: My isolated product is a dark brown/red oil instead of the expected pale-yellow oil. What causes this, and how can I fix it?Causality: The benzothiazole ring is susceptible to oxidation, and trace amounts of unreacted alkylating agents (e.g., methyl iodide) can polymerize with nucleophilic impurities during solvent evaporation.
Solution: Avoid excessive heat during concentration. If the oil is already dark, perform a pre-purification Kugelrohr distillation under high vacuum before chromatography, or pass the crude mixture through a short pad of activated charcoal and Celite.
Q2: During silica gel chromatography, the mono-methylated intermediate and the target di-methylated product are co-eluting. How do I resolve this?Causality: Standard eluent systems like Hexane/Ethyl Acetate often fail to resolve these compounds because their bulk polarities are too similar. Ethyl acetate is a strong hydrogen-bond acceptor that overwhelms the subtle dipole differences between the mono- and di-alkylated nitriles.
Solution: Switch to a step-gradient of Pentane and Diethyl Ether (Et₂O) [1]. Diethyl ether provides a milder, more selective interaction with the nitrile group, while pentane allows for cold, gentle evaporation later, preserving the integrity of the oil.
Q3: My NMR analysis shows primary amide or carboxylic acid byproducts. What went wrong in the workflow?Causality: The alpha-alkylation reaction requires strong bases (e.g., NaH, LDA, or t-BuOK) [2]. If the reaction is quenched with water or exposed to atmospheric moisture while the mixture is still highly basic, the nitrile group undergoes rapid base-catalyzed hydration to an amide, or further hydrolysis to a carboxylic acid.
Solution: Always quench the reaction with a mild buffer, such as saturated aqueous ammonium chloride (NH₄Cl), to immediately neutralize the base and drop the pH to ~7-8 before introducing bulk water.
Part 2: Logical Workflows & Visualizations
Understanding the physical separation logic is critical for troubleshooting. Below are the logical workflows governing the purification of 2-Benzothiazol-2-yl-2-methylpropionitrile.
Workflow for the purification of crude 2-Benzothiazol-2-yl-2-methylpropionitrile.
Chromatographic separation logic based on molecular polarity and eluent gradient.
Part 3: Quantitative Data & Elution Profiles
To ensure a self-validating system, compare your experimental fractions against the quantitative benchmarks in the tables below.
Table 2: Comparison of Pre-Chromatography Processing Techniques
Purification Technique
Target Impurity Removed
Yield Retention
Scalability
Time Required
Mild Quench + LLE (EtOAc/H₂O)
Inorganic salts, excess base, polar protic species
>95%
High
Low (1-2 hours)
Charcoal Filtration
Colored oxidation products, trace polymers
~90%
High
Low (< 1 hour)
Kugelrohr Distillation
High MW polymers, heavy tars
~80%
Low
Medium (2-3 hours)
Part 4: Step-by-Step Experimental Methodologies
Protocol A: Mild Quenching and Liquid-Liquid Extraction (LLE)
Purpose: To terminate the alkylation reaction without hydrolyzing the nitrile, and to remove inorganic salts.
Temperature Control: Cool the crude reaction mixture (typically in THF or DMF) to 0 °C using an ice bath.
Mild Quenching: Slowly add saturated aqueous NH₄Cl dropwise until gas evolution ceases. Causality: This neutralizes the strong base (e.g., NaH) gently, preventing exothermic spikes that drive nitrile hydrolysis [2].
Dilution: Add distilled water (equal to the reaction volume) to fully dissolve precipitated inorganic salts.
Extraction: Transfer to a separatory funnel. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).
Washing: Wash the combined organic layers with brine (saturated NaCl) to remove residual water and trace DMF/THF.
Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄. Filter, and concentrate under reduced pressure (Rotary Evaporator) at a water bath temperature not exceeding 30 °C .
Validation Check: Perform a crude TLC (Pentane:Et₂O 50:1) and GC-MS. You should observe a major peak for the target mass (MW ~202.28).
Protocol B: Step-Gradient Silica Gel Column Chromatography
Purpose: To isolate the pure pale-yellow oil from structurally similar intermediates.
Column Preparation: Slurry-pack a glass column with silica gel (10 g silica per 100 mg of crude product) using pure Pentane.
Sample Loading: Dissolve the crude oil in a minimum volume of Pentane/Et₂O (70:1) and load it carefully onto the silica bed.
Step 1 - Non-Polar Elution (Pentane:Et₂O 70:1): Elute with 3 column volumes (CV) of 70:1 Pentane:Et₂O. Causality: This highly non-polar phase flushes out unreacted alkyl halides and non-polar over-alkylated byproducts without moving the target nitrile [1].
Step 2 - Target Elution (Pentane:Et₂O 50:1): Switch the eluent to 50:1 Pentane:Et₂O. Collect small fractions (e.g., 10 mL). The target 2-Benzothiazol-2-yl-2-methylpropionitrile will elute in this phase.
Step 3 - Polar Flush (Pentane:Et₂O 10:1): Switch to 10:1 to flush the mono-methylated intermediate and clear the column.
Validation Check: Spot fractions on a TLC plate. Combine fractions showing a single spot at Rf ~0.40–0.45.
Final Isolation: Evaporate the combined target fractions under reduced pressure at room temperature. The final product will remain as a pale-yellow oil.
Part 5: References
Papaplioura, E. (2024). Application of non-volatile reagents for the introduction of short hydrocarbon chains [Dissertation, Technische Universität Wien].[Link]
Couty, F., et al. (2023). Alkylation of N,N-Dibenzylaminoacetonitrile: From Five- to Seven-Membered Nitrogen-Containing Heterocyclic Systems. The Journal of Organic Chemistry, ACS Publications.[Link]
Reference Data & Comparative Studies
Validation
A Researcher's Guide to the Vibrational Landscape of 2-Benzothiazol-2-yl-2-methylpropionitrile: An FTIR-Based Characterization
For researchers and professionals in drug development and materials science, the precise structural elucidation of novel chemical entities is paramount. 2-Benzothiazol-2-yl-2-methylpropionitrile, a molecule integrating t...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers and professionals in drug development and materials science, the precise structural elucidation of novel chemical entities is paramount. 2-Benzothiazol-2-yl-2-methylpropionitrile, a molecule integrating the privileged benzothiazole scaffold with a sterically demanding nitrile-containing fragment, presents a unique spectroscopic challenge. This guide provides an in-depth comparison and analysis of its expected Fourier-Transform Infrared (FTIR) absorption bands, offering a roadmap for its unambiguous characterization.
Predicted Core Vibrational Signatures
The FTIR spectrum of 2-Benzothiazol-2-yl-2-methylpropionitrile is anticipated to be a composite of the vibrational modes of the benzothiazole ring system and the 2-methylpropionitrile substituent. The following table summarizes the expected key absorption bands, drawing comparisons with the simpler parent molecules.
Functional Group/Vibrational Mode
Expected Wavenumber (cm⁻¹) for 2-Benzothiazol-2-yl-2-methylpropionitrile
This is a highly characteristic and strong absorption. Its presence is a primary indicator of the nitrile functionality. The position is sensitive to electronic effects; substitution on the benzothiazole ring could cause minor shifts.
C=N Stretch (Thiazole Ring)
~1610 - 1630
~1630
N/A
This band is intrinsic to the thiazole portion of the benzothiazole ring. Its intensity can vary depending on the substitution pattern.
Aromatic C=C Stretch
~1400 - 1600
~1430 - 1590
N/A
Multiple bands are expected in this region, corresponding to the stretching vibrations of the carbon-carbon bonds within the benzene ring of the benzothiazole moiety.
C-H Stretch (Aromatic)
~3000 - 3100
~3050
N/A
These are typically weak to medium absorptions appearing just above 3000 cm⁻¹.
C-H Stretch (Aliphatic)
~2850 - 3000
N/A
~2900 - 3000
These bands arise from the symmetric and asymmetric stretching of the C-H bonds in the two methyl groups of the 2-methylpropionitrile substituent.
C-S Stretch
~650 - 750
~690
N/A
The carbon-sulfur bond in the thiazole ring will exhibit a stretching vibration in the fingerprint region. This can sometimes be weak and coupled with other vibrations.
Benzene Ring Bending (Out-of-Plane)
~700 - 900
Multiple bands
N/A
The substitution pattern on the benzene ring influences the position of these bands, providing structural information.
Visualizing the Vibrational Assignments
To better conceptualize the relationship between the molecular structure and its expected vibrational modes, the following diagram illustrates the key functional groups of 2-Benzothiazol-2-yl-2-methylpropionitrile.
Caption: Molecular structure and key vibrational modes of 2-Benzothiazol-2-yl-2-methylpropionitrile.
Experimental Protocol for FTIR Analysis
The following protocol outlines a standard procedure for acquiring the FTIR spectrum of a solid sample like 2-Benzothiazol-2-yl-2-methylpropionitrile using the Attenuated Total Reflectance (ATR) technique.
Objective: To obtain a high-quality FTIR spectrum of 2-Benzothiazol-2-yl-2-methylpropionitrile for structural characterization.
FTIR Spectrometer with an ATR accessory (e.g., equipped with a diamond or germanium crystal)
Spatula
Isopropanol or ethanol for cleaning
Lint-free wipes
Methodology:
Instrument Preparation:
Ensure the FTIR spectrometer and ATR accessory are powered on and have reached thermal equilibrium as per the manufacturer's instructions.
Perform a background scan to account for the ambient atmosphere (CO₂ and water vapor). This is a critical step for obtaining a clean spectrum of the sample.
Sample Preparation and Loading:
Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in isopropanol or ethanol and allow it to dry completely.
Place a small amount (typically a few milligrams) of the solid 2-Benzothiazol-2-yl-2-methylpropionitrile powder onto the center of the ATR crystal using a clean spatula.
Data Acquisition:
Lower the ATR anvil to apply consistent pressure to the sample, ensuring good contact between the sample and the crystal surface.
Acquire the FTIR spectrum over a typical range of 4000-400 cm⁻¹.
Co-add a sufficient number of scans (e.g., 32 or 64) to achieve an adequate signal-to-noise ratio.
Data Processing and Analysis:
The acquired spectrum should be automatically ratioed against the background spectrum by the instrument software.
Perform baseline correction if necessary to obtain a flat baseline.
Use the software's peak picking tool to identify the wavenumbers of the major absorption bands.
Compare the observed peak positions with the expected values outlined in the comparison table above to confirm the identity and purity of the compound.
Trustworthiness and Self-Validation
The described protocol incorporates self-validating steps. The background scan ensures that atmospheric absorptions are subtracted, and the use of a clean ATR crystal prevents cross-contamination. The comparison of the acquired spectrum with the predicted band positions based on well-characterized structural analogs provides a logical framework for confirming the molecular identity. Any significant deviation from the expected spectrum would warrant further investigation into the sample's purity or potential degradation.
Conclusion
The structural characterization of 2-Benzothiazol-2-yl-2-methylpropionitrile via FTIR spectroscopy is a powerful and accessible method. By understanding the characteristic absorption bands of its benzothiazole and 2-methylpropionitrile components, researchers can confidently identify this molecule and assess its purity. The combination of a predictive analysis based on known alternatives and a robust experimental protocol provides a comprehensive framework for the successful spectroscopic characterization of this and related compounds.
References
ResearchGate. Theoretical FT-IR spectrum of benzothiazole.[Link]
Iraqi Academic Scientific Journals. Synthesis, Characterization and Biological Activity of benzothiazole Complexes.[Link]
National Institute of Standards and Technology. Isobutyronitrile.[Link]
ResearchGate. Synthesis, characterization and biological activity of various substituted benzothiazole derivatives | Request PDF.[Link]
National Center for Biotechnology Information. Synthesis, Characterization and Antibacterial Studies of N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide and Its Neodymium(III) and Thallium(III) Complexes.[Link]
ResearchGate. Characteristics FTIR absorption bands of compounds(I-X).[Link]
National Center for Biotechnology Information. Isobutyronitrile | C4H7N | CID 6559 - PubChem.[Link]
Malaysian Journal of Analytical Sciences. SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION.[Link]
PubMed. Benzodiazepines co-crystals screening using FTIR and Raman spectroscopy supported by differential scanning calorimetry.[Link]
ScienceDirect. Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives.[Link]
Fiveable. Isobutyronitrile Definition - Organic Chemistry Key Term |...[Link]
National Institute of Standards and Technology. Isobutyronitrile.[Link]
Der Pharma Chemica. Synthesis, Characterization and Antioxidant Activity of Novel 2-Aryl Benzothiazole Derivatives.[Link]
Royal Society of Chemistry. Discovery of new benzothiazole-1,2,3-triazole hybrid-based hydrazone/thiosemicarbazone derivatives as potent EGFR inhibitors with cytotoxicity against cancer.[Link]
MDPI. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies.[Link]
PubMed. The infrared spectra of nitriles and related compounds frozen in Ar and H2O.[Link]
The Royal Society of Chemistry. Supporting Information Operando FT-IR spectroscopy as a useful tool for elucidating the fate of phthalimide-N-oxyl catalytically.[Link]
National Center for Biotechnology Information. Benzothiazole | C7H5NS | CID 7222 - PubChem.[Link]
A Comprehensive Guide to the Safe Disposal of 2-Benzothiazol-2-yl-2-methylpropionitrile
Disclaimer: No specific Safety Data Sheet (SDS) for 2-Benzothiazol-2-yl-2-methylpropionitrile was located in a comprehensive search. The following guidance is synthesized from safety data for structurally related benzoth...
Author: BenchChem Technical Support Team. Date: March 2026
Disclaimer: No specific Safety Data Sheet (SDS) for 2-Benzothiazol-2-yl-2-methylpropionitrile was located in a comprehensive search. The following guidance is synthesized from safety data for structurally related benzothiazole and nitrile compounds. This guide is intended to provide a framework for safe handling and disposal. It is imperative to consult your institution's Environmental Health and Safety (EHS) office and the chemical's specific SDS, should it become available, before handling or disposal.
Introduction: Understanding the Compound and Associated Risks
2-Benzothiazol-2-yl-2-methylpropionitrile belongs to the benzothiazole family, a class of heterocyclic compounds widely used in industrial applications, including as vulcanization accelerators and fungicides.[1][2] The presence of the nitrile group (C≡N) suggests that this compound, like many organic nitriles, may be toxic and could release highly toxic hydrogen cyanide gas upon combustion or when exposed to strong acids. Its benzothiazole backbone indicates potential for aquatic toxicity and persistence in the environment.[3][4]
Given these structural alerts, all waste generated from the use of 2-Benzothiazol-2-yl-2-methylpropionitrile must be treated as hazardous. This guide provides a robust, step-by-step protocol to ensure its safe collection, storage, and disposal, thereby protecting laboratory personnel and minimizing environmental impact.
Hazard Profile Summary
The following table summarizes the anticipated hazards based on data from analogous compounds. This information is critical for informing risk assessments and justifying the stringent disposal protocols outlined below.
Hazard Classification
Description & Rationale
Supporting Sources
Acute Toxicity (Oral, Dermal, Inhalation)
Assumed to be toxic if swallowed or in contact with skin, and harmful if inhaled.[3][5] This is a common characteristic of both benzothiazole derivatives and organic nitriles.
Before beginning any work that will generate this waste, ensure the following controls are in place. The causality behind these precautions is to create a multi-layered defense against chemical exposure.
Engineering Controls: All handling of the compound and its waste must be conducted within a certified chemical fume hood to prevent inhalation of vapors or dust.
Personal Protective Equipment (PPE): A standard PPE ensemble is mandatory.
Gloves: Chemical-resistant nitrile gloves are required. Note that no glove material offers indefinite protection; inspect gloves before use and change them immediately upon known or suspected contamination. Contaminated gloves must be disposed of as hazardous waste.[8]
Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes.[7]
Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned.
Step-by-Step Disposal Protocol
The proper disposal of 2-Benzothiazol-2-yl-2-methylpropionitrile waste is a multi-step process that must align with local, state, and federal regulations, such as those established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9][10]
Step 1: Waste Identification and Segregation
Proper segregation is the cornerstone of safe chemical waste management. It prevents potentially violent chemical reactions and ensures waste streams are not cross-contaminated.
Designate a specific, clearly labeled hazardous waste container exclusively for 2-Benzothiazol-2-yl-2-methylpropionitrile waste.
Crucially, do not mix this waste with other chemical streams, particularly acidic waste, which could accelerate the release of hydrogen cyanide.
Step 2: Waste Collection and Containerization
All materials that have come into contact with the compound are considered hazardous.
Liquid Waste: Collect all solutions containing the compound, including reaction mixtures and solvent rinses, in a designated, sealable waste container made of a compatible material (e.g., High-Density Polyethylene (HDPE) or glass). Use a funnel to prevent spills.
Solid Waste: Collect all contaminated solids, such as unused reagent, contaminated silica gel, filter paper, gloves, and weigh boats, in a separate, clearly labeled solid waste container.[8] This should be a robust container, such as a lined pail, that can be tightly sealed to prevent the release of dust or vapors.
Step 3: Labeling
Accurate labeling is a legal requirement and is critical for the safety of everyone who may handle the container.[11]
Affix a hazardous waste label to the container as soon as the first drop of waste is added.
The label must include:
The words "Hazardous Waste".
The full chemical name: "Waste 2-Benzothiazol-2-yl-2-methylpropionitrile".
A clear indication of the hazards (e.g., "Toxic," "Irritant").
The approximate quantities of the container's contents.
Step 4: Storage in a Satellite Accumulation Area (SAA)
The SAA is the laboratory location where waste is initially collected.
Store the sealed waste container at or near the point of generation and under the control of laboratory personnel.[11]
The SAA must be in a secondary containment tray to capture any potential leaks.
Ensure the container is kept closed at all times, except when adding waste.
Step 5: Final Disposal
Chemical waste must be disposed of through your institution's EHS office or a licensed hazardous waste contractor.
When the container is full or ready for pickup, arrange for its transfer to your facility's Central Accumulation Area (CAA) according to institutional protocols.
The recommended final disposal method for this type of compound is high-temperature incineration at a licensed facility.[7] This method is necessary to ensure the complete destruction of the toxic organic molecule and its hazardous decomposition products.
Disposal Decision Workflow
The following diagram outlines the critical decision points and procedural flow for managing waste from 2-Benzothiazol-2-yl-2-methylpropionitrile.
Caption: Decision workflow for proper disposal of 2-Benzothiazol-2-yl-2-methylpropionitrile waste.
Decontamination and Spill Procedures
Decontamination: Wipe down all surfaces and equipment that may have come into contact with the chemical using a suitable solvent (e.g., acetone or ethanol), followed by soap and water. The wipes used for decontamination must be disposed of as solid hazardous waste.
Spill Response:
Evacuate the immediate area and alert nearby personnel.
If the spill is large or you are not trained to handle it, contact your institution's EHS emergency line immediately.
For a small, manageable spill within a fume hood, wear your full PPE.
Cover the spill with an inert absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels to absorb the bulk of a liquid spill.
Carefully sweep or scoop the absorbent material into the designated solid hazardous waste container.
Decontaminate the spill area as described above.
By adhering to this comprehensive guide, researchers can ensure the safe and compliant disposal of 2-Benzothiazol-2-yl-2-methylpropionitrile, upholding the highest standards of laboratory safety and environmental stewardship.
References
Safety Data Sheet Benzothiazole. Synerzine. [Link]
Safety Data Sheet (Benzothiazol-2-ylthio)methyl thiocyanate. Chemos GmbH & Co. KG. [Link]
Closing the loop: Nitrile glove recycling at UW–Madison laboratories. University of Wisconsin–Madison Office of Sustainability. [Link]
Regulations for Hazardous Waste Generated at Academic Laboratories. US Environmental Protection Agency (EPA). [Link]
The Detoxification and Degradation of Benzothiazole from the Wastewater in Microbial Electrolysis Cells. National Center for Biotechnology Information (NCBI). [Link]
How to Dispose of Nitrile Gloves? Earth Safe PPE. [Link]
Frequent Questions About Managing Hazardous Waste at Academic Laboratories. US Environmental Protection Agency (EPA). [Link]
Regulation of Laboratory Waste. American Chemical Society (ACS). [Link]
Sustainable Recycling of Waste from Nitrile Gloves: Prolonging the Life Span by Designing Proper Curing Systems. MDPI. [Link]
Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals. MDPI. [Link]
Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]
Treatment of Hazardous Waste - Regulations. Regulations.gov. [Link]
Occurrence of benzothiazoles in municipal wastewater and their fate in biological treatment. ResearchGate. [Link]
Green Synthesis of Benzothiazole Derivatives: A Sustainable Approach to Anticancer Agents. IJRPR. [Link]
Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]
Contamination profiles and health impact of benzothiazole and its derivatives in PM2.5 in typical Chinese cities. Science of The Total Environment. [Link]
Personal protective equipment for handling 2-Benzothiazol-2-yl-2-methylpropionitrile
Chemical Profile and Mechanistic Risk Assessment 2-Benzothiazol-2-yl-2-methylpropionitrile (1[1]) is a specialized synthetic intermediate widely utilized in drug development and materials science. Handling this compound...
Author: BenchChem Technical Support Team. Date: March 2026
Chemical Profile and Mechanistic Risk Assessment
2-Benzothiazol-2-yl-2-methylpropionitrile (1[1]) is a specialized synthetic intermediate widely utilized in drug development and materials science. Handling this compound requires a rigorous, risk-based approach to Personal Protective Equipment (PPE) due to the dual reactive nature of its chemical structure: a lipophilic benzothiazole core and a terminal nitrile group.
The benzothiazole moiety facilitates rapid transdermal absorption, making the compound acutely toxic if it breaches the skin barrier, while direct ocular contact causes severe tissue damage and protein coagulation (2[2]). Furthermore, under extreme thermal stress or incompatible acidic conditions, the nitrile group presents a latent risk of hydrolyzing to release highly toxic hydrogen cyanide (HCN) gas. Therefore, standard laboratory precautions are insufficient; operations must employ a self-validating safety system where engineering controls and PPE work in redundant tandem.
Hazard Profile and PPE Causality Matrix
To establish a culture of safety, researchers must understand why specific PPE is mandated. The following table synthesizes the quantitative hazard data with the physiological causality and the required protective countermeasures (3[3]).
Hazard Class
GHS Code
Physiological/Chemical Causality
Required PPE Countermeasure
Acute Toxicity (Oral/Dermal)
H301 / H311
The lipophilic benzothiazole core easily penetrates biological membranes, leading to systemic toxicity upon dermal contact.
When handling 2-Benzothiazol-2-yl-2-methylpropionitrile, glove material selection is the primary line of defense against transdermal exposure. Latex and vinyl gloves are strictly prohibited, as they offer poor resistance to organic compounds and degrade rapidly upon contact.
Nitrile (a synthetic copolymer of acrylonitrile and butadiene) is mandatory because it provides exceptional chemical resistance against petroleum-based compounds and organic solvents commonly used to dissolve benzothiazoles (4[4]). However, standard 3-mil examination gloves only provide short-term splash protection (5[5]). For sustained operational handling, a self-validating double-gloving protocol must be utilized: an inner 5-mil nitrile glove for tactile sensitivity, covered by an 8-mil extended-cuff nitrile glove. If the outer glove experiences chemical breakthrough or mechanical tearing, the inner glove preserves the dermal barrier while the operator safely doffs and replaces the PPE.
For ocular protection, standard safety glasses leave the orbital cavity vulnerable to aerosols. Indirectly vented chemical splash goggles are required to create a full facial seal while mitigating fogging during high-dexterity tasks (6[6]).
Operational Workflow: Safe Handling Protocol
Validated operational workflow for handling 2-Benzothiazol-2-yl-2-methylpropionitrile.
Step-by-Step Methodology: Weighing and Transfer
Environmental Validation: Before opening the chemical container, verify that the chemical fume hood face velocity is actively reading between 80–120 feet per minute (fpm). Causality: This velocity range ensures total containment of toxic vapors without generating turbulent eddies that could blow fine powders out of the sash and into the operator's breathing zone.
PPE Donning Sequence: Don a flame-resistant, impervious lab coat. Equip indirect-vented chemical splash goggles. Apply the base layer of 5-mil nitrile gloves, followed by the secondary outer layer of 8-mil nitrile gloves. Pull the outer glove cuffs over the lab coat sleeves to eliminate exposed skin at the wrists.
Static Mitigation: Inside the fume hood, use an anti-static ionizer (e.g., Zerostat gun) on the weighing boat and metal spatulas. Causality: Benzothiazole derivatives can accumulate static charge; neutralizing the equipment prevents sudden aerosolization and subsequent inhalation exposure.
Closed-System Transfer: Transfer the pre-weighed 2-Benzothiazol-2-yl-2-methylpropionitrile into the reaction vessel using a closed-system powder funnel. Immediately seal the vessel and purge with an inert gas (Nitrogen or Argon) to prevent moisture-induced degradation of the nitrile group.
Decontamination: Wipe down the analytical balance and spatulas with a compatible solvent (e.g., isopropanol), followed by a thorough wash with soap and water (7[7]).
Emergency Response and Spill Containment
Decision matrix and procedural flow for chemical spill containment and response.
Step-by-Step Methodology: Spill Cleanup
Immediate Assessment: If the spill occurs outside the fume hood or exceeds 50 mL/g, immediately evacuate the laboratory, secure the doors, and contact the institutional HazMat response team. Do not attempt to clean large spills without a self-contained breathing apparatus (SCBA) (7[7]).
Containment (Small Spills): For minor spills inside the fume hood, ensure your double-layered nitrile gloves and goggles are intact. Cover the spill completely with an inert, highly porous absorbent material (such as Chemizorb® or diatomaceous earth) to prevent vaporization (3[3]).
Collection: Using a non-sparking plastic scoop, carefully collect the saturated absorbent. Place the waste into a heavy-duty, 6-mil polyethylene hazardous waste bag.
Surface Decontamination: Wash the affected surface thoroughly with a detergent solution (soap and water) to break down any residual lipophilic benzothiazole traces. Do not use strong acids or bases for cleanup, as this could trigger a hazardous reaction with the nitrile group.
Logistical Disposal Plan
Proper disposal is critical to prevent environmental contamination and adverse reactions in waste storage areas.
Step-by-Step Methodology: Waste Segregation
Solid Waste: Place all contaminated consumables—including doffed nitrile gloves, weighing boats, paper towels, and spill absorbents—into a dedicated, clearly labeled solid hazardous waste container. Double-bag the waste to prevent off-gassing.
Liquid Waste Compatibility: Dispose of liquid reaction mixtures containing 2-Benzothiazol-2-yl-2-methylpropionitrile into a designated "Non-Halogenated Organic Waste" carboy (unless halogenated solvents were utilized).
Critical Causality:Never mix nitrile-containing waste with strong acids. Acid-catalyzed hydrolysis of the -C≡N group can generate localized heat and potentially release toxic hydrogen cyanide gas.
Secondary Containment: Ensure all liquid waste carboys are stored in chemically compatible secondary containment trays capable of holding 110% of the largest container's volume.
Labeling: Affix a completed hazardous waste tag detailing the exact chemical composition (e.g., "Contains: 2-Benzothiazol-2-yl-2-methylpropionitrile, CAS 66277-05-2, Toxic/Irritant").
References
CAS 6627-88-9 Phenol,2,6-dimethoxy-4-(2-propen-1-yl)- - Alfa Chemistry. alfa-chemistry.com.
Nitrile Gloves: Advancing PPE and Industrial Hand Safety. industrialsolution.ae.
Fact Sheet: Disposable Nitrile Gloves in Chemical Labs - EHRS - University of Pennsylvania. upenn.edu.
SAFETY DATA SHEET - SigmaAldrich.cn. sigmaaldrich.cn.
SAFETY DATA SHEET Benzothiazole - Synerzine. synerzine.com.
Benzothiazole - Registr
The importance of Personal Protective Equipment in the handling of chemicals. falseguridad.com.